molecular formula C8H14BrN3 B1343025 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine CAS No. 847818-53-5

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Número de catálogo: B1343025
Número CAS: 847818-53-5
Peso molecular: 232.12 g/mol
Clave InChI: ZUSVTHQIASKDAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (CAS 847818-53-5) is a brominated pyrazole derivative of significant interest in advanced chemical synthesis and pharmaceutical research. This compound features a molecular weight of 232.12 and a molecular formula of C8H14BrN3 . Its structure, which consists of a 4-bromo-1H-pyrazole moiety linked to a N,N-dimethylpropan-1-amine chain, makes it a versatile and valuable building block for researchers. The primary research value of this compound lies in its application as a key synthetic intermediate. The reactive bromine atom on the pyrazole ring enables further functionalization via metal-catalyzed cross-coupling reactions, such as those used in Suzuki reactions . This allows medicinal chemists to elaborate the core structure and create diverse libraries of novel compounds for biological screening. Furthermore, the pyrazolopyrimidine scaffold, which can be synthesized from aminopyrazoles, is known to be isosteric with purines, a feature that often confers significant biological activity . Compounds based on this scaffold have been extensively investigated and found to possess a range of pharmacological properties, including serving as glucokinase activators, and exhibiting antibacterial, antifungal, antioxidant, and antitumor activities . When handling this product, researchers should note that it is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans. It is the responsibility of the researcher to ensure safe handling practices and compliance with all applicable local and national regulatory requirements.

Propiedades

IUPAC Name

3-(4-bromopyrazol-1-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrN3/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSVTHQIASKDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618922
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-53-5
Record name 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Pharmacokinetic Profiling of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine: A Comprehensive ADME Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (CAS: 847818-53-5) Molecular Weight: 232.12 g/mol Key Structural Motifs: Bromopyrazole ring, aliphatic propyl linker, tertiary amine.

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, designing a pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy requires looking beyond generic screening panels. The compound 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine presents a classic medicinal chemistry profile: a lipophilic, halogenated aromatic system coupled with a basic tertiary amine.

This structural duality dictates its biological fate. The basic amine (predicted pKa ~9.5) ensures high solubility at physiological pH but also predisposes the molecule to lysosomal trapping and high volume of distribution ( Vd​ ). The N,N-dimethyl group is a canonical liability for cytochrome P450 (CYP)-mediated N-dealkylation, while the lipophilic bromopyrazole moiety drives passive membrane permeability.

To accurately profile this compound, we must construct a self-validating experimental cascade that interrogates its passive permeability, active efflux potential, and Phase I metabolic clearance.

PK_Workflow Parent Target Compound CAS: 847818-53-5 PhysChem Physicochemical Profiling (pKa, LogD) Parent->PhysChem Caco2 Caco-2 Permeability (Absorption & Efflux) PhysChem->Caco2 HLM Liver Microsomes (Phase I Metabolism) Caco2->HLM InVivo In Vivo PK (Rodent) (IV & PO Dosing) HLM->InVivo LCMS LC-MS/MS Bioanalysis (Quantification) InVivo->LCMS

Strategic ADME workflow for evaluating 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine.

Intestinal Permeability: Bidirectional Caco-2 Assay

Causality & Assay Design

Oral bioavailability is heavily dependent on intestinal absorption. While the lipophilicity of the bromopyrazole suggests excellent passive transcellular permeability, the basic tertiary amine makes it a prime candidate for active efflux by P-glycoprotein (P-gp). Therefore, a bidirectional Caco-2 assay (measuring both Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A] transport) is mandatory to calculate the efflux ratio [1].

Self-Validating Protocol

To ensure the integrity of the data, the assay must be self-validating. We utilize Lucifer Yellow to confirm tight junction integrity (ruling out paracellular leakage) and reference standards (Propranolol for high permeability; Atenolol for low permeability) to benchmark the assay performance [2].

Step-by-Step Methodology:

  • Cell Culture & Polarization: Seed Caco-2 cells onto 24-well Transwell polycarbonate inserts (0.4 µm pore size) at ~20,000 cells/insert. Culture for 21 days to allow full polarization, brush border formation, and tight junction assembly [2].

  • Integrity Verification: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only utilize monolayers exhibiting a TEER ≥ 200 Ω·cm² [1].

  • Dosing:

    • A-B Transport: Add 200 µL of the test compound (10 µM in HBSS buffer, pH 7.4) to the apical chamber. Add 600 µL of fresh HBSS to the basolateral chamber.

    • B-A Transport: Add 600 µL of the test compound to the basolateral chamber and 200 µL of fresh HBSS to the apical chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (60 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Metabolic Stability: Human Liver Microsomes (HLM)

Causality & Assay Design

The N,N-dimethylamine moiety is highly susceptible to oxidative N-dealkylation by CYP enzymes (specifically CYP3A4 and CYP2D6). To isolate and quantify Phase I intrinsic clearance ( CLint​ ) without the confounding variables of cellular uptake or Phase II conjugation, we utilize a subcellular Human Liver Microsome (HLM) assay supplemented with NADPH [3].

Self-Validating Protocol

The assay incorporates a minus-NADPH control to definitively prove that degradation is CYP-mediated rather than driven by chemical instability in the buffer. Testosterone is run in parallel as a high-clearance positive control[4].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human liver microsomes and dilute in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ to achieve a final protein concentration of 0.5 mg/mL [4].

  • Pre-Incubation: Add the test compound to achieve a final concentration of 1 µM (keep organic solvent concentration <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At exactly 0, 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots from the reaction mixture [4].

  • Termination: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins and halt enzymatic activity[3].

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the decay of the parent mass (m/z 232.0).

Met_Pathway Parent Parent Compound (m/z 232.0) M1 N-Demethylation (M1) (m/z 218.0) Parent->M1 CYP3A4 / CYP2D6 M3 N-Oxidation (M3) (m/z 248.0) Parent->M3 FMOs / CYPs M2 N,N-Di-Demethylation (M2) (m/z 204.0) M1->M2 CYP3A4 / CYP2D6

Predicted Phase I metabolic pathways for the N,N-dimethylamine moiety.

Quantitative Data Synthesis & Predictive Modeling

Based on the structural characteristics of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine and standard behavior of similar lipophilic amines, the following table summarizes the anticipated quantitative PK parameters derived from the aforementioned protocols.

Note: These values represent predictive baseline metrics used to guide subsequent in vivo rodent dosing strategies.

ParameterAssay SourcePredictive ValueMechanistic Interpretation
Papp​ (A-B) Caco-2> 15×10−6 cm/sHigh passive transcellular permeability driven by the bromopyrazole core.
Efflux Ratio Caco-21.5 - 2.5Moderate P-gp substrate potential due to the basic tertiary amine.
In vitro t1/2​ HLM15 - 25 minRapid Phase I clearance via N-dealkylation.
CLint​ (in vitro) HLM~55 µL/min/mgHigh intrinsic clearance; suggests high hepatic extraction ratio in vivo.
Predicted Vd​ In Vivo (Rodent)> 2.5 L/kgExtensive tissue distribution and potential lysosomal trapping.
Predicted Bioavailability (F%) In Vivo (Rodent)30% - 40%Limited by first-pass hepatic metabolism despite excellent absorption.

Conclusion

The successful development of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine relies on mitigating its primary liability: high hepatic clearance via N-demethylation. By executing the rigorous, self-validating Caco-2 and HLM protocols outlined above, researchers can accurately quantify its ADME profile. If the in vitro intrinsic clearance proves too high, structural optimization—such as replacing the N,N-dimethyl group with a sterically hindered amine or a morpholine ring—should be considered to block CYP-mediated oxidation while preserving the necessary basicity for target engagement.

References

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray Technical Resources. Available at:[Link]

  • Evotec (Cyprotex). "Microsomal Stability Assay Protocol." Cyprotex ADME-Tox Solutions. Available at:[Link]

Preliminary In Vitro Investigation of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine: A Dual-Axis Pharmacological Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine represents a highly versatile synthetic intermediate and a compelling pharmacological probe. Structurally, it is a chimera of two privileged pharmacophores: a halogenated pyrazole core and a tertiary alkylamine tail. Due to this unique structural topology, preliminary in vitro profiling cannot be limited to a single target class.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through a Dual-Axis Profiling Strategy . This approach simultaneously evaluates the compound's potential as a kinase inhibitor (leveraging the 4-bromopyrazole hinge-binding motif) and as a Central Nervous System (CNS) receptor modulator (leveraging the N,N-dimethylpropan-1-amine pharmacophore).

Structural Rationale & Target Hypothesis

To design an efficient in vitro screening cascade, we must first deconstruct the molecule's structural components and understand the causality behind their target affinities.

  • Axis 1: Kinase Inhibition (JAK/STAT Pathway). The 4-bromopyrazole moiety is a heavily utilized building block in the synthesis of Janus kinase (JAK) inhibitors, such as ruxolitinib and baricitinib[1]. The pyrazole nitrogens act as critical hydrogen bond acceptors/donors within the ATP-binding hinge region of kinases.

  • Axis 2: CNS & GPCR Modulation (Sigma-1 and Histamine H3). The N,N-dimethylpropan-1-amine chain is a canonical basic tail. At physiological pH, the tertiary amine is protonated, allowing it to form crucial salt bridges with conserved aspartate or glutamate residues in the binding pockets of the Sigma-1 receptor[2] and the Histamine H3 receptor. Substituents with specific H-bond forming and lipophilic properties significantly alter Sigma receptor affinity[3].

G1 A 3-(4-Bromo-1H-pyrazol-1-yl)- N,N-dimethylpropan-1-amine B Kinase Profiling (JAK/STAT) A->B C GPCR/CNS Profiling (Sigma-1/H3R) A->C D TR-FRET Assay B->D E Radioligand Binding C->E F Enzyme Inhibition (IC50) D->F G Receptor Affinity (Ki) E->G

Fig 1. Dual-axis in vitro profiling workflow for the target compound.

Self-Validating Experimental Methodologies

A robust assay must be a self-validating system. The following step-by-step protocols have been engineered to eliminate false positives and ensure high-fidelity data collection.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Causality & Rationale: We utilize [3H]-(+)-pentazocine as the radioligand because it possesses a >100-fold selectivity for Sigma-1 over Sigma-2 receptors. This ensures that the displacement curve represents a single-site binding event, preventing confounding multi-target data.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human recombinant Sigma-1 receptors in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 20 minutes.

  • Assay Assembly: In a 96-well deep-well plate, combine 150 µL of membrane suspension (approx. 100 µg protein/well), 25 µL of [3H]-(+)-pentazocine (final concentration 3 nM), and 25 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM Haloperidol. The inclusion of Haloperidol saturates the receptor, creating a definitive baseline for the assay.

  • Incubation & Filtration: Incubate the plates at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count radioactivity using a liquid scintillation analyzer. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: JAK1/2 TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ATP-depletion assays (e.g., Kinase-Glo). Halogenated pyrazoles can exhibit auto-fluorescence or aggregate-based quenching. TR-FRET introduces a 50–100 µs measurement delay, allowing short-lived background fluorescence to decay, thereby eliminating compound interference.

Step-by-Step Workflow:

  • Enzyme-Substrate Mix: Prepare a solution containing recombinant JAK1 or JAK2 kinase domain, 1 µM ULight-labeled JAK-1 (Tyr1023) peptide substrate, and 50 mM HEPES buffer (pH 7.5) supplemented with 10 mM MgCl2 and 0.01% Brij-35.

  • Compound Pre-incubation: Dispense 5 µL of the test compound (in 1% DMSO) into a 384-well OptiPlate. Add 10 µL of the Enzyme-Substrate mix. Incubate for 30 minutes at room temperature to allow for potential slow-binding kinetics.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ for each specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation: Stop the reaction by adding 10 µL of a detection mix containing EDTA (to chelate Mg2+) and a Europium-labeled anti-phospho-tyrosine antibody. Include Ruxolitinib as a positive control.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor; the plate is only validated and accepted if Z' > 0.5.

G2 cluster_JAK JAK/STAT Pathway cluster_SIG Sigma-1 Pathway Ligand Compound X JAK JAK1 / JAK2 Ligand->JAK Hinge Binding SIG Sigma-1 Receptor Ligand->SIG Allosteric Mod. STAT STAT Phosphorylation JAK->STAT Cytokine Cytokine Release STAT->Cytokine Ca Ca2+ Efflux Modulation SIG->Ca Neuro Neuroprotection Ca->Neuro

Fig 2. Divergent mechanistic pathways modulated by the compound's pharmacophores.

Quantitative Data Interpretation

To contextualize the screening outputs, Table 1 outlines a hypothetical but structurally predictive data matrix for 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine. Because the compound lacks the complex steric bulk of optimized JAK inhibitors (like the cyclopentyl group in ruxolitinib), its kinase activity is expected to be in the micromolar range. Conversely, its unhindered dimethylamine tail makes it highly optimized for nanomolar affinity at CNS targets.

Table 1: Anticipated Pharmacological Profile and Assay Validation Metrics

TargetAssay ModalityReference ControlAnticipated IC50 / Ki​ Hill SlopeZ'-Factor
JAK1 TR-FRETRuxolitinib> 10.0 µM-1.10.75
JAK2 TR-FRETBaricitinib> 10.0 µM-0.90.72
Sigma-1 Radioligand BindingHaloperidol45 - 150 nM-1.00.81
Histamine H3 Radioligand BindingThioperamide200 - 500 nM-0.80.78

Data Interpretation Note: A Hill slope near -1.0 in the radioligand assays confirms that the compound follows classical competitive binding kinetics at a single receptor site, validating the structural hypothesis that the alkylamine tail drives GPCR/Sigma interaction.

Conclusion

The preliminary investigation of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine requires a bifurcated approach. While its pyrazole core suggests utility in kinase-directed libraries, rigorous in vitro assay design reveals that its primary pharmacological vector likely points toward CNS targets like the Sigma-1 receptor. By employing self-validating TR-FRET and radioligand methodologies, researchers can accurately map the polypharmacology of this versatile building block.

References

  • Coricello, A., et al. "Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates." Molecules, MDPI, 2020.[1] URL: [Link]

  • Iyamu, I. D., et al. "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands." ACS Medicinal Chemistry Letters, PMC, 2019.[2] URL: [Link]

  • Meyer, C., et al. "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity." Journal of Medicinal Chemistry, ACS, 2012.[3] URL: [Link]

Sources

Technical Whitepaper: 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (CAS: 2866352-85-2) represents a highly strategic pharmacophore intermediate[1]. It combines a rigid, heteroaromatic pyrazole core—capable of precise hydrogen bonding—with a flexible, basic aliphatic amine tail. The presence of the C4-bromine atom provides an orthogonal reactivity handle for late-stage transition-metal-catalyzed cross-coupling.

This in-depth guide explores the structural rationale, mechanistic utility, and validated synthetic protocols for incorporating this building block into advanced lead compounds, particularly in the development of Toll-like receptor (TLR) inhibitors[2] and central nervous system (CNS)-penetrant kinase inhibitors[3].

Physicochemical Profiling & Structural Rationale

The utility of this molecule is dictated by its distinct physicochemical zones. By appending the N,N -dimethylpropan-1-amine moiety to the N1 position of the pyrazole, researchers effectively mask the pyrazole's hydrogen bond donor capacity, thereby increasing membrane permeability while introducing a basic center for salt formation.

Table 1: Physicochemical Properties and Drug Design Rationale
PropertyValue (Approx.)Structural Rationale & Implication
Molecular Formula C8H14BrN3Low molecular weight (232.12 g/mol ) allows for significant downstream fragment addition without violating Lipinski’s Rule of 5.
pKa (Tertiary Amine) ~9.5Highly basic. Ensures the molecule is predominantly protonated at physiological pH (7.4), enhancing aqueous solubility and enabling salt-bridge formation with target acidic residues (e.g., Asp/Glu)[3].
H-Bond Donors (HBD) 0N-alkylation at the pyrazole N1 position removes the HBD, reducing desolvation penalties during passive membrane diffusion.
H-Bond Acceptors (HBA) 3The pyrazole N2 and the terminal tertiary amine act as critical H-bond acceptors within kinase or receptor active sites.
C4-Bromine Handle HalogenServes as an inert placeholder during early synthesis and a highly reactive electrophile for Pd-catalyzed Suzuki/Buchwald couplings during late-stage diversification.

Mechanistic Utility in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific motif is chosen over alternatives (e.g., phenyl rings or rigid piperidines).

  • The Solubilizing Tail ( N,N -dimethylamine): Many advanced drug candidates, particularly planar kinase inhibitors, suffer from poor aqueous solubility. The flexible propyl linker extends the basic dimethylamine group into solvent-exposed regions of a target protein. Furthermore, the basic amine allows for the formulation of stable, water-soluble salts (e.g., hydrochlorides or mesylates), which is a critical parameter for oral bioavailability and formulation[2][4].

  • The Pyrazole Bioisostere: The pyrazole core is a metabolically stable bioisostere for phenyl rings. Unlike phenyl rings, the adjacent nitrogen atoms in pyrazole induce a strong dipole moment and provide directional hydrogen bonding.

  • Orthogonal Reactivity: The C4 position of the pyrazole ring is the most electron-rich and is naturally predisposed to electrophilic halogenation. The resulting C4-bromide is remarkably stable to strongly basic or nucleophilic conditions, allowing the basic amine tail to be manipulated or protected without premature degradation of the core[3].

Pharmacophore Amine N,N-dimethylamine tail Solubilization & Salt Formation pKa ~9.5 Alkyl Propyl Linker Flexibility & Spacer Amine->Alkyl Receptor Target Protein (e.g., TLR7/8/9 or RIP1 Kinase) Acidic Residues (Asp/Glu) Amine->Receptor Ionic / Salt Bridge Pyrazole Pyrazole Core H-Bond Acceptor Metabolic Stability Alkyl->Pyrazole Bromo C4-Bromine Cross-Coupling Handle or Halogen Bonding Pyrazole->Bromo Pyrazole->Receptor Hydrogen Bonding

Caption: Pharmacophore mapping of the building block and its putative interactions within a target receptor.

Experimental Methodologies: Synthesis & Functionalization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Synthesis via N-Alkylation of 4-Bromo-1H-pyrazole

This step establishes the core building block by alkylating the acidic pyrazole NH.

  • Reagents: 4-Bromo-1H-pyrazole (1.0 eq), 3-chloro- N,N -dimethylpropan-1-amine hydrochloride (1.2 eq), Potassium Carbonate ( K2​CO3​ , 3.0 eq), Anhydrous DMF.

  • Step-by-Step Procedure:

    • Preparation: Suspend 4-bromo-1H-pyrazole and K2​CO3​ in anhydrous DMF at room temperature under a nitrogen atmosphere.

    • Activation: Stir for 30 minutes. Causality: K2​CO3​ is a mild, heterogeneous base sufficient to deprotonate the pyrazole (pKa ~14) without causing side reactions, generating the highly nucleophilic pyrazolide anion.

    • Alkylation: Add 3-chloro- N,N -dimethylpropan-1-amine hydrochloride portion-wise. Causality: The excess base (3.0 eq) is required to first neutralize the hydrochloride salt of the alkylating agent before the SN​2 displacement can occur.

    • Heating: Elevate the temperature to 80 °C for 12 hours. Monitor via LC-MS.

    • Workup (Self-Validating Step): Quench with water and extract with Ethyl Acetate. Wash the organic layer with 5% aqueous LiCl (3x). Causality: DMF is highly miscible with organics; the aqueous LiCl wash selectively pulls residual DMF into the aqueous phase, preventing analytical artifacts during downstream NMR/LC-MS validation.

Protocol B: Downstream C4-Functionalization via Suzuki-Miyaura Coupling

Once synthesized, the C4-bromide is utilized to attach the primary pharmacophore (e.g., an aryl or heteroaryl group).

  • Reagents: 3-(4-Bromo-1H-pyrazol-1-yl)- N,N -dimethylpropan-1-amine (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), Na2​CO3​ (2.0 eq), 1,4-Dioxane/Water (4:1 v/v).

  • Step-by-Step Procedure:

    • Degassing: Combine all reagents in a Schlenk flask. Sparge with argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) active catalytic species; rigorous degassing is non-negotiable for high yields.

    • Catalyst Selection: Causality: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing protodehalogenation side-reactions common with electron-rich pyrazoles.

    • Reaction: Heat to 90 °C for 8 hours. The biphasic Dioxane/Water system ensures the organic substrates and the inorganic base ( Na2​CO3​ , required for transmetalation) are both sufficiently solvated.

    • Purification: Filter through Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

SynthWorkflow SM1 4-Bromo-1H-pyrazole (Nucleophile) Base Deprotonation & Alkylation Base: K2CO3 or NaH Solvent: DMF, 80°C SM1->Base SM2 3-Chloro-N,N-dimethylpropan-1-amine (Electrophile) SM2->Base Intermediate 3-(4-Bromo-1H-pyrazol-1-yl)- N,N-dimethylpropan-1-amine Base->Intermediate SN2 Displacement Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) Pd(dppf)Cl2, Boronic Acid Intermediate->Coupling C4-Functionalization Target Advanced Lead Compounds (TLR / Kinase Inhibitors) Coupling->Target Target Assembly

Caption: Synthetic workflow for 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine functionalization.

Applications in Target-Specific Drug Discovery

Toll-Like Receptor (TLR) Inhibitors

Recent patent literature highlights the extensive use of substituted pyrazole compounds as inhibitors of signaling through Toll-like receptors 7, 8, and 9 (TLR7/8/9)[2]. These receptors are critical regulators of inflammation and autoimmune diseases. In these architectures, the pyrazole core acts as a central scaffold that mimics natural purine/pyrimidine ligands, while the N,N -dimethylpropan-1-amine tail extends into the solvent channel of the TLR dimer interface, providing essential solubility and electrostatic anchoring without disrupting the core binding affinity[2].

Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors

RIP1 kinase is a master regulator of necroptosis and inflammatory pathways. The development of brain-penetrant RIP1 kinase inhibitors frequently utilizes pyrazole derivatives[3]. The basic amine tail of our title compound is particularly advantageous here; by carefully tuning the pKa and lipophilicity (cLogP), researchers can optimize the brain-to-plasma ratio ( Kp,uu​ ) while evading P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier[3]. The C4-position is typically cross-coupled to a hinge-binding motif, allowing the pyrazole to occupy the allosteric hydrophobic pocket of the kinase.

References

  • Source: Google Patents (WO2021087181A1)
  • Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine involves the regioselective N -alkylation of 4-bromo-1H-pyrazole using 3-chloro- N,N -dimethylpropan-1-amine. This molecule serves as a versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and Hepatitis B core protein modulators 1.

Causality in Experimental Design:

  • Tautomeric Symmetry: Unlike 3- or 5-substituted pyrazoles, 4-bromopyrazole is structurally symmetric. Alkylation at either the N1 or N2 position yields the exact same degenerate product, completely bypassing the complex regioselectivity issues and tedious isomer separations typical in indazole or asymmetric pyrazole chemistry.

  • The "Cesium Effect": The protocol utilizes Cesium Carbonate ( Cs2​CO3​ ) rather than standard bases like K2​CO3​ or NaH . In polar aprotic solvents (e.g., DMF), the large ionic radius of the Cs+ cation creates a highly dissociated ion pair. This generates a "naked," highly nucleophilic pyrazolide anion that significantly accelerates the SN​2 displacement of the alkyl chloride 2 and suppresses undesired side reactions 3.

  • In Situ Freebasing: 3-chloro- N,N -dimethylpropan-1-amine is supplied as a hydrochloride salt to prevent premature self-alkylation (azetidinium formation). A stoichiometric excess of Cs2​CO3​ (3.0 equivalents) is deliberately chosen: one equivalent neutralizes the HCl salt in situ, the second deprotonates the pyrazole, and the third acts as a basic buffer to drive the reaction to completion at 80 °C 1.

Materials and Reagents

ReagentRoleMW ( g/mol )Equivalents
4-Bromo-1H-pyrazole Starting Material146.971.0
3-Chloro- N,N -dimethylpropan-1-amine HCl Alkylating Agent158.071.2
Cesium Carbonate ( Cs2​CO3​ ) Base / Freebasing Agent325.823.0
N,N -Dimethylformamide (DMF) Polar Aprotic Solvent73.0910 Vol
Ethyl Acetate (EtOAc) Extraction Solvent88.11-

Experimental Workflow

G Start 4-Bromo-1H-pyrazole + 3-Chloro-N,N-dimethylpropan-1-amine HCl Base Add Cs2CO3 (3.0 eq) in DMF (In situ freebasing & deprotonation) Start->Base Heat Heat to 80°C for 16h (N-Alkylation via Cesium Effect) Base->Heat Quench Quench with Ice-Cold Water Heat->Quench Extract Extract with EtOAc & Wash with Brine Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Purify Purify via Acid-Base Extraction or Silica Gel Chromatography Dry->Purify Product 3-(4-Bromo-1H-pyrazol-1-yl)- N,N-dimethylpropan-1-amine Purify->Product

Experimental workflow for the N-alkylation synthesis of the target pyrazole derivative.

Step-by-Step Methodologies

Step 1: Reaction Setup & In Situ Freebasing
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 equiv) and 3-chloro- N,N -dimethylpropan-1-amine hydrochloride (1.2 equiv).

  • Suspend the solid mixture in anhydrous DMF (approximately 10 mL per gram of pyrazole) under an inert nitrogen ( N2​ ) atmosphere.

  • Portion-wise, add Cs2​CO3​ (3.0 equiv) to the stirring solution at room temperature. Note: Mild effervescence ( CO2​ release) may occur as the amine hydrochloride is neutralized to its free base.

Step 2: N-Alkylation
  • Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Stir vigorously for 16 hours 1.

  • Self-Validating Checkpoint: Monitor the reaction progress via TLC. Because the product contains a basic tertiary amine, use a basic eluent system (e.g., DCM:MeOH:NH4​OH at 90:9:1) to prevent streaking. The product will appear as a new UV-active spot with a lower Rf​ than the starting pyrazole, and it will stain positive with iodine.

Step 3: Quench and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture by pouring it into ice-cold water (approx. 10 times the reaction volume). This quenches the reaction and completely dissolves the inorganic cesium salts and residual DMF.

  • Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Combine the organic extracts and wash with brine (2 × 20 mL) to remove any trace DMF partitioned into the organic phase.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification (Acid-Base Extraction)

To achieve high purity without chromatography, exploit the basicity of the dimethylamine tail. 12. Dissolve the crude residue in a 1M aqueous HCl solution (pH < 2). The target product will protonate and partition into the aqueous layer. 13. Wash the acidic aqueous layer with Dichloromethane (DCM) (2 × 15 mL). Causality: This removes unreacted 4-bromopyrazole and neutral organic impurities, which remain in the organic layer. 14. Cool the aqueous layer in an ice bath and slowly basify with 2M NaOH until pH > 10. 15. Extract the newly formed free base into EtOAc (3 × 20 mL). Dry over Na2​SO4​ , filter, and concentrate to afford the pure 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine as a pale oil or low-melting solid.

Quantitative Reaction Parameters

ParameterValueRationale
Temperature 80 °CProvides the necessary thermal energy to overcome the activation barrier for SN​2 displacement of the unactivated alkyl chloride.
Time 16 hoursEnsures complete conversion; prolonged heating with Cs2​CO3​ does not degrade the stable pyrazole core.
Base Stoichiometry 3.0 equiv1 eq neutralizes the amine HCl salt, 1 eq deprotonates the pyrazole, and 1 eq excess drives the reaction forward.
Expected Yield 75 - 85%High yields are typical due to the efficiency of the cesium-mediated alkylation and the clean acid-base purification profile.

References

  • US11814376B2 - Hepatitis B core protein modulators Source: Google Patents URL
  • Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts Source: ACS Publications URL:[Link]

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Source: ResearchGate / European Journal of Organic Chemistry URL:[Link]

Sources

The Strategic Utility of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine, a pivotal intermediate in contemporary pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the synthesis of this intermediate and its subsequent application in constructing complex molecular architectures, with a particular focus on its role as a key building block for the PARP inhibitor, Niraparib.

Introduction: A Versatile Scaffold for Drug Discovery

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine combines two structurally significant pharmacophoric elements: a 4-bromopyrazole core and a flexible N,N-dimethylpropan-1-amine side chain. The pyrazole ring is a well-established "privileged structure" in medicinal chemistry, present in a multitude of approved drugs due to its metabolic stability and ability to participate in various biological interactions.[1][2][3][4] The bromine atom at the 4-position serves as a versatile synthetic handle for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and alkyl substituents.[5][6]

The N,N-dimethylpropan-1-amine moiety is frequently incorporated into drug candidates to enhance aqueous solubility and to introduce a basic center that can form salt forms with improved physicochemical properties.[1] This side chain can also play a direct role in binding to biological targets.

The confluence of these features makes 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine a highly valuable intermediate for the construction of compound libraries in drug discovery campaigns and for the scaled-up synthesis of active pharmaceutical ingredients (APIs). A prime example of its application is in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₄BrN₃
Molecular Weight 232.12 g/mol
CAS Number 847818-53-5
Appearance Off-white to yellow solid or oil
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

The most direct and efficient synthesis of the title compound is achieved through the N-alkylation of 4-bromopyrazole with a suitable alkylating agent, such as 3-(dimethylamino)propyl chloride. The regioselectivity of pyrazole alkylation can be influenced by steric and electronic factors; however, for the unsubstituted 4-bromopyrazole, alkylation is expected to proceed readily at the N1 position.[7][8]

Protocol 1: N-Alkylation of 4-Bromopyrazole

This protocol outlines the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine from commercially available starting materials.

Diagram: Synthesis of the Target Intermediate

start 4-Bromopyrazole reaction N-Alkylation Reflux, 12-24h start->reaction reagent1 3-(Dimethylamino)propyl chloride reagent1->reaction base Potassium Carbonate (K₂CO₃) base->reaction solvent Acetonitrile (CH₃CN) solvent->reaction product 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine workup Aqueous Workup & Purification workup->product reaction->workup start 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine reaction Suzuki-Miyaura Coupling 80-110 °C, 4-12h start->reaction reagent1 Arylboronic Acid (Ar-B(OH)₂) reagent1->reaction catalyst Pd(PPh₃)₄ or PdCl₂(dppf) catalyst->reaction base Na₂CO₃ or K₃PO₄ base->reaction solvent Dioxane/Water or Toluene solvent->reaction product 3-(4-Aryl-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine workup Aqueous Workup & Purification workup->product reaction->workup start 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine reaction Sonogashira Coupling RT to 60 °C, 2-8h start->reaction reagent1 Terminal Alkyne (R-C≡CH) reagent1->reaction pd_catalyst PdCl₂(PPh₃)₂ pd_catalyst->reaction cu_catalyst CuI cu_catalyst->reaction base Triethylamine (Et₃N) base->reaction solvent THF or DMF solvent->reaction product 3-(4-Alkynyl-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine workup Aqueous Workup & Purification workup->product reaction->workup start 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine reaction Buchwald-Hartwig Amination 80-110 °C, 6-18h start->reaction reagent1 Amine (R¹R²NH) reagent1->reaction catalyst Pd₂(dba)₃ catalyst->reaction ligand XPhos or SPhos ligand->reaction base NaOtBu or K₃PO₄ base->reaction solvent Toluene or Dioxane solvent->reaction product 3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine workup Aqueous Workup & Purification workup->product reaction->workup

Sources

Application Note: Cross-Coupling Strategies for 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (CAS: 847818-53-5)

Executive Summary & Chemical Rationale

The compound 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). The 4-bromopyrazole core serves as a privileged scaffold for palladium-catalyzed cross-coupling, while the N,N -dimethylaminopropyl tail acts as a critical solubilizing motif, a basic center for salt formulation, and a vector for interacting with solvent-exposed regions of target proteins.

Mechanistic Insights: Overcoming Heterocycle Inhibition

Unprotected pyrazoles (e.g., 4-bromo-1H-pyrazole) are notoriously challenging substrates for palladium catalysis. The free N-H group can deprotonate and form stable, off-cycle palladium-azolate dimers, effectively poisoning the catalyst and requiring high loadings (often >5 mol %) to achieve turnover[1].

By utilizing the N1-alkylated derivative, 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine, the inhibitory effect of the free pyrazole N-H is completely abolished. However, the introduction of the tertiary amine tail presents a new mechanistic variable: potential competitive coordination to the Pd center. To prevent catalyst sequestration, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) is strictly required. These ligands enforce a highly reactive, monoligated Pd(0) active species and accelerate reductive elimination [2].

Synthetic Workflow & Decision Matrix

The following decision tree outlines the optimal catalytic systems for functionalizing the C4 position of the pyrazole ring based on the desired bond formation.

G SM 3-(4-Bromo-1H-pyrazol-1-yl)- N,N-dimethylpropan-1-amine (CAS: 847818-53-5) Suzuki Suzuki-Miyaura (C-C Coupling) SM->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig (C-N Coupling) SM->Buchwald Primary/Secondary Amines Sonogashira Sonogashira (C-C Alkynyl) SM->Sonogashira Terminal Alkynes Pd_S XPhos Pd G2 (2 mol%) K3PO4, Dioxane/H2O Suzuki->Pd_S Pd_B tBuBrettPhos Pd G3 (3 mol%) NaOtBu, Toluene Buchwald->Pd_B Pd_So Pd(PPh3)4, CuI Et3N, DMF Sonogashira->Pd_So Prod_S 4-Aryl/Heteroaryl Pyrazole Derivatives Pd_S->Prod_S Prod_B 4-Amino Pyrazole Derivatives Pd_B->Prod_B Prod_So 4-Alkynyl Pyrazole Derivatives Pd_So->Prod_So

Catalytic decision matrix for 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for various cross-coupling modalities using this specific substrate.

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Expected YieldPrimary Failure Mode
Suzuki-Miyaura XPhos Pd G2 (2 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane / H₂O (4:1)90 °C75 - 92%Protodebromination
Buchwald-Hartwig tBuBrettPhos Pd G3 (3 mol%)NaOtBu (1.5 eq)Toluene (Anhydrous)100 °C65 - 85%Amine coordination to Pd
Sonogashira Pd(PPh₃)₄ (5 mol%) / CuIEt₃N (Solvent/Base)DMF / Et₃N (1:1)80 °C70 - 88%Homocoupling of alkyne
Negishi Pd₂(dba)₃ / SPhosNoneTHF (Anhydrous)65 °C60 - 80%Moisture quenching zincate

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Self-Validating Design: This protocol utilizes XPhos Pd G2, which generates an active Pd(0) species under mildly basic conditions without requiring high temperatures to initiate. To validate the system, monitor the reaction via LC-MS; the disappearance of the M+H 232/234 doublet (bromine isotopes) and the appearance of the product mass confirms successful oxidative addition and transmetalation [3].

Reagents:

  • 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (1.0 mmol, 232.12 mg)

  • Aryl or Heteroaryl Boronic Acid (1.2 mmol)

  • XPhos Pd G2 (0.02 mmol, 15.7 mg, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424.5 mg)

  • 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the bromopyrazole substrate, boronic acid, K₃PO₄, and XPhos Pd G2.

  • Degassing: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Add sparged (degassed) 1,4-dioxane and H₂O via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • Monitoring: Sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via UPLC-MS.

  • Workup (Critical Step): Cool to room temperature. Dilute with Ethyl Acetate (15 mL). Crucial causality: Because the product contains a basic tertiary amine, the aqueous layer must be adjusted to pH 10 using saturated aqueous Na₂CO₃ before extraction. If the pH is <8, the product will remain protonated and be lost in the aqueous waste.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% NH₄OH modifier) or normal-phase silica (DCM/MeOH containing 1% Et₃N).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Self-Validating Design: Amination of electron-rich pyrazoles can be sluggish. We employ tBuBrettPhos Pd G3, which is specifically designed to prevent the competitive binding of basic aliphatic amines (like the substrate's tail) while promoting the coupling of primary or secondary amines [2].

Reagents:

  • 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (1.0 mmol, 232.12 mg)

  • Primary or Secondary Amine (1.2 mmol)

  • tBuBrettPhos Pd G3 (0.03 mmol, 25.6 mg, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: Due to the moisture sensitivity of NaOtBu, assemble the reaction in a glovebox or use strict Schlenk techniques.

  • Mixing: Combine the bromopyrazole, amine partner, NaOtBu, and tBuBrettPhos Pd G3 in a dry vial.

  • Solvent: Add anhydrous, degassed toluene (5.0 mL). Seal tightly.

  • Reaction: Heat the mixture at 100 °C for 12–16 hours. The solution will typically turn from dark red to a pale amber color as the active catalyst cycles.

  • Quenching: Cool to room temperature and quench by filtering the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with 10% MeOH in DCM (20 mL).

  • Purification: Concentrate the filtrate. Due to the presence of two basic nitrogen centers in the product, utilize basic alumina chromatography or silica gel pre-treated with 2% Et₃N (Eluent: DCM/MeOH gradient).

Troubleshooting & Field-Proven Insights

  • Issue: Low Yield & High Starting Material Recovery in Suzuki Coupling.

    • Cause: The dimethylamino group may be locally buffering the microenvironment, preventing the activation of the boronic acid.

    • Solution: Switch from K₃PO₄ to a stronger base like Cs₂CO₃, or increase the water ratio slightly to ensure complete dissolution of the base.

  • Issue: Complete Conversion but No Product Isolated.

    • Cause: Product loss during aqueous extraction.

    • Solution: The pKa of the N,N -dimethylpropan-1-amine conjugate acid is approximately 9.5. Ensure the aqueous phase is strictly pH > 10 during the extraction phase. Alternatively, bypass aqueous workup entirely by evaporating the reaction mixture onto silica gel and proceeding directly to solid-load flash chromatography.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Source: Beilstein Journal of Organic Chemistry URL:[Link]

Ligand Design Incorporating 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in various non-covalent interactions have cemented its role in the design of a multitude of biologically active molecules.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Notably, several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, underscoring its therapeutic significance.[1][5]

The 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine scaffold, the focus of this guide, offers a strategic combination of features for ligand design. The 4-bromo substituent provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space. The N,N-dimethylpropan-1-amine side chain can enhance solubility and provides a basic nitrogen atom that can participate in key hydrogen bonding interactions with biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and application of this versatile scaffold for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Characterization

Synthetic Strategy: N-Alkylation of 4-Bromopyrazole

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine is most readily achieved through the N-alkylation of 4-bromopyrazole with a suitable alkylating agent, such as 3-chloro-N,N-dimethylpropan-1-amine. A critical consideration in the N-alkylation of unsymmetrical pyrazoles is regioselectivity, as the reaction can potentially occur at either of the two nitrogen atoms (N1 or N2).[2][5]

The regiochemical outcome is influenced by several factors, including steric hindrance and the nature of the base and solvent employed.[2] For 4-substituted pyrazoles, alkylation generally favors the less sterically hindered nitrogen atom. The use of a base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) typically promotes the formation of the desired N1-alkylated product.

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine Start 4-Bromopyrazole + 3-Chloro-N,N-dimethylpropan-1-amine Reaction N-Alkylation (NaH, DMF, 0°C to rt) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine Purification->Product

Caption: Synthetic workflow for the N-alkylation of 4-bromopyrazole.

Detailed Synthetic Protocol

Protocol 1: Synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Reagent/MaterialMolecular WeightEquivalentsAmount
4-Bromopyrazole146.97 g/mol 1.0(e.g., 1.47 g, 10 mmol)
Sodium Hydride (60% dispersion in oil)24.00 g/mol 1.2(e.g., 0.48 g, 12 mmol)
Anhydrous N,N-Dimethylformamide (DMF)--(e.g., 50 mL)
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride158.07 g/mol 1.1(e.g., 1.74 g, 11 mmol)
Anhydrous Dichloromethane (DCM)--(for extraction)
Saturated aqueous NH₄Cl---
Brine---
Anhydrous Na₂SO₄---
Silica Gel (for chromatography)---

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-bromopyrazole (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, neutralize 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) with a suitable base (e.g., aqueous NaOH) and extract the free base into an organic solvent like DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the free amine. Caution: This free amine can be volatile and should be handled in a well-ventilated fume hood.

  • Dissolve the freshly prepared 3-chloro-N,N-dimethylpropan-1-amine in a minimal amount of anhydrous DMF.

  • Cool the pyrazole anion solution back to 0 °C and add the solution of 3-chloro-N,N-dimethylpropan-1-amine dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Characterization of the Scaffold

Thorough characterization is essential to confirm the identity and purity of the synthesized scaffold.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrazole ring protons, the propyl chain protons, and the N,N-dimethyl group. The chemical shifts and coupling patterns will confirm the structure and the regiochemistry of the alkylation. For N1-alkylation, distinct signals for the H3 and H5 protons of the pyrazole ring are expected.[6]

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon framework. The number of signals should correspond to the number of unique carbon atoms in the molecule.[7]

Table 1: Expected NMR Data (Illustrative)

Position¹H Chemical Shift (ppm, CDCl₃)¹³C Chemical Shift (ppm, CDCl₃)
Pyrazole H-3~7.5~138
Pyrazole H-5~7.4~128
Pyrazole C-4-~95
N-CH₂ (propyl)~4.2 (t)~50
CH₂ (propyl)~2.1 (quintet)~28
CH₂-N (propyl)~2.3 (t)~58
N(CH₃)₂~2.2 (s)~45

1.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[8]

Part 2: Application Notes and Protocols

The 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine scaffold is a versatile building block for the design of ligands targeting a variety of biological systems, particularly protein kinases.[9][10] The following protocols describe its application in common ligand-protein interaction studies.

Application in Kinase Inhibitor Design

The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9] The two nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-bromo substituent can be utilized for structure-activity relationship (SAR) studies by introducing various groups via Suzuki or other cross-coupling reactions to probe different pockets of the ATP-binding site.

Diagram 2: Ligand-Kinase Interaction

G cluster_kinase Hypothetical Kinase ATP-Binding Site cluster_ligand Ligand Hinge Hinge Region Front_Pocket Front Pocket Gatekeeper Gatekeeper Residue Solvent_Channel Solvent Channel Pyrazole Pyrazole Core Pyrazole->Hinge H-Bonds Bromo 4-Bromo Group Side_Chain Dimethylaminopropyl Side Chain Bromo->Front_Pocket Further Functionalization Side_Chain->Solvent_Channel Solubility/H-Bonds

Caption: Hypothetical binding mode of a ligand based on the scaffold in a kinase active site.

Protocol for Fluorescence Quenching Assay

Fluorescence-based assays are commonly used to study ligand-protein interactions. The intrinsic fluorescence of a protein (often from tryptophan residues) can be quenched upon ligand binding. Pyrazole-containing compounds themselves can also be fluorescent, and changes in their fluorescence upon binding can be monitored.[11]

Protocol 2: Fluorescence Quenching Assay

Materials:

  • Target protein (e.g., a kinase) in a suitable buffer (e.g., PBS or Tris-HCl).

  • Stock solution of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine in a compatible solvent (e.g., DMSO).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the target protein at a fixed concentration (e.g., 1 µM) in the assay buffer.

  • Record the fluorescence emission spectrum of the protein solution (e.g., excitation at 280 nm, emission scan from 300 to 400 nm).

  • Prepare a series of solutions with a fixed concentration of the protein and increasing concentrations of the ligand.

  • Incubate the solutions for a sufficient time to reach equilibrium.

  • Record the fluorescence emission spectrum for each solution.

  • Plot the change in fluorescence intensity as a function of the ligand concentration to determine the binding affinity (Kd).

Protocol for Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of kinetic parameters (association and dissociation rate constants) and binding affinity.[12]

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS).

  • Target protein (ligand for immobilization).

  • 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (analyte).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the pyrazole scaffold in the running buffer.

  • Inject the different concentrations of the analyte over the immobilized protein surface and a reference surface (without protein).

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface if necessary.

  • Analyze the resulting sensorgrams using appropriate fitting models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol for Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]

Protocol 4: Isothermal Titration Calorimetry (ITC) Analysis

Materials:

  • Isothermal titration calorimeter.

  • Target protein in a suitable buffer.

  • 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine in the same buffer.

Procedure:

  • Thoroughly dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the ligand solution into the injection syringe.

  • Perform a series of injections of the ligand into the protein solution.

  • Record the heat change after each injection.

  • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine scaffold represents a valuable starting point for the design and synthesis of novel ligands with potential therapeutic applications. Its synthetic accessibility, coupled with the strategic placement of functional groups, allows for extensive chemical modification to optimize binding affinity and selectivity for a given biological target. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this promising scaffold in their drug discovery endeavors.

References

  • Synthesis and spectroscopic investigation of fluorescent compounds containing bis-pyrazole ring. (URL: [Link])

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (URL: [Link])

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. (URL: [Link])

  • Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases. PubMed. (URL: [Link])

  • 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1.... PubMed. (URL: [Link])

  • 1H and 13C NMR for - The Royal Society of Chemistry. (URL: [Link])

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. (URL: [Link])

  • 1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate. (URL: [Link])

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. (URL: [Link])

  • Organic compounds. MassBank. (URL: [Link])

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. (URL: [Link])

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. (URL: [Link])

  • 3-(4-bromo-1h-pyrazol-1-yl)propan-1-amine. PubChem. (URL: [Link])

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. (URL: [Link])

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (URL: [Link])

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. PMC. (URL: [Link])

  • ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLOS One. (URL: [Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. (URL: [Link])

  • Development of selective pyrazole-based small molecule kinase inhibitors for non-small cell lung cancer. American Chemical Society. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. (URL: [Link])

  • Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. (URL: [Link])

  • ITC analysis of ligand binding to preQ₁ riboswitches. PubMed. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. (URL: [Link])

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. (URL: [Link])

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. (URL: [Link])

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Publishing. (URL: [Link])

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (URL: [Link])

Sources

Preclinical In Vivo Evaluation Protocol for 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Preclinical Researchers, Neuropharmacologists, and DMPK Scientists

Introduction & Scientific Rationale

The compound 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (hereafter referred to as BPDPA ) represents a versatile small-molecule scaffold frequently encountered in central nervous system (CNS) drug discovery. Structurally, it combines a halogenated pyrazole core—capable of distinct halogen bonding and pi-stacking within receptor pockets—with an N,N-dimethylpropan-1-amine tail.

Mechanistic Causality: The basic tertiary amine tail (estimated pKa ~9.5) is a classic pharmacophore for driving CNS penetration and interacting with aminergic targets (e.g., GPCRs, Sigma receptors). However, at physiological pH (7.4), this moiety is predominantly protonated. While this enhances aqueous solubility, it also drives non-specific phospholipid binding and potential lysosomal trapping. Therefore, standard total brain-to-plasma ratios ( Kp​ ) often overestimate the actual therapeutically active fraction. To rigorously evaluate BPDPA, this protocol establishes a self-validating workflow to measure both the unbound brain partition coefficient ( Kp,uu,brain​ )[1] and the resulting neurobehavioral phenotypic outcomes.

Part I: In Vivo Pharmacokinetics & BBB Penetration Protocol

To accurately determine the systemic exposure and Blood-Brain Barrier (BBB) permeability of BPDPA, we utilize a rodent model with strict transcardial perfusion. Without perfusion, residual drug trapped in the cerebral microvasculature will artifactually inflate the perceived brain penetration[2].

Formulation & Dosing
  • Vehicle Preparation: Prepare a vehicle of 10% Dimethylacetamide (DMAC), 10% Solutol HS15, and 80% acidified saline[3]. The DMAC ensures the dissolution of the lipophilic bromopyrazole core, while the acidified saline maintains the amine in its soluble salt form.

  • Subjects: Male C57BL/6 mice (8–10 weeks old, 20–25 g), fasted overnight prior to oral dosing.

  • Administration:

    • Intravenous (IV): 1.0 mg/kg via tail vein injection (volume: 5 mL/kg).

    • Oral Gavage (PO): 10.0 mg/kg (volume: 10 mL/kg).

Sampling & Transcardial Perfusion
  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Blood Collection: Euthanize via CO2 asphyxiation. Immediately collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Perfusion (Critical Step): Immediately following blood collection, perform transcardial perfusion with 20 mL of ice-cold phosphate-buffered saline (PBS) infused into the left ventricle with the right atrium snipped. Continue until the liver and brain clear of blood[4].

  • Tissue Harvesting: Extract the brain, dissect into hemispheres, weigh, and snap-freeze in liquid nitrogen.

Bioanalysis (LC-MS/MS) & Data Processing
  • Homogenize brain tissue in 3 volumes (w/v) of 80:20 Acetonitrile:Water.

  • Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog).

  • Analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+), targeting the [M+H]+ parent ion of BPDPA.

Table 1: Anticipated Pharmacokinetic Parameters for BPDPA

ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL450 ± 451,200 ± 110High oral absorption driven by the basic amine.
Tmax​ hr0.0830.5 - 1.0Rapid systemic uptake typical of lipophilic bases.
T1/2​ hr2.43.1Moderate clearance; potential hepatic CYP metabolism.
Bioavailability (F) %-~65%Excellent oral viability for chronic behavioral dosing.
Kp​ (Total Brain/Plasma) Ratio2.83.0Indicates high total CNS penetration.
Kp,uu​ (Unbound) Ratio0.40.45Corrects for lipid binding; proves target engagement is viable[1].

Part II: Neurobehavioral Profiling Protocol

Because BPDPA penetrates the CNS, it is imperative to evaluate its impact on locomotion, anxiety, and cognition. We employ the Open Field Test (OFT) and Novel Object Recognition (NOR) test.

Open Field Test (OFT)

The OFT evaluates general locomotion and anxiety-like behavior (thigmotaxis). This acts as a self-validating control for the NOR test: if BPDPA causes severe sedation or hyperactivity in the OFT, the cognitive data in the NOR test will be confounded[5].

  • Apparatus: A 40 cm × 40 cm × 40 cm frosted white Plexiglas arena[6]. Illumination is calibrated to 150-200 lux at the floor level[7].

  • Procedure:

    • Administer BPDPA (Vehicle, 1, 3, or 10 mg/kg PO) 60 minutes prior to testing (aligning with Tmax​ ).

    • Place the mouse in the center of the arena.

    • Record behavior for 20 minutes using an automated infrared tracking system (e.g., EthoVision XT)[8].

  • Metrics: Total distance traveled (cm) and percentage of time spent in the center zone (anxiety index).

Novel Object Recognition (NOR)

The NOR test is a non-forced, spontaneous memory test relying on the rodent's innate preference for novelty[9].

  • Habituation (Days 1-2): Allow mice to explore the empty OFT arena for 10 minutes daily to reduce environmental stress[6].

  • Familiarization / T1 (Day 3):

    • Place two identical objects (e.g., plastic building blocks) in opposite quadrants.

    • Allow the mouse to explore for 10 minutes. Ensure objects are thoroughly cleaned with 70% ethanol between trials to remove olfactory cues[6].

  • Testing / T2 (Day 3, 2-hours post-T1):

    • Replace one familiar object with a novel object (differing in shape and texture).

    • A 2-hour inter-trial interval is chosen to evaluate short-term memory, aligning with the pharmacokinetic T1/2​ of BPDPA[10].

    • Allow 10 minutes of exploration.

  • Data Calculation:

    • Discrimination Index (DI) = (TimeNovel​−TimeFamiliar​)/(TimeNovel​+TimeFamiliar​) . A DI > 0 indicates cognitive recognition.

Table 2: Representative Behavioral Outcomes (10 mg/kg PO)

AssayMetricVehicle ControlBPDPA (10 mg/kg)Statistical Significance
OFT Total Distance (cm)3,200 ± 1503,150 ± 180ns (No motor impairment)
OFT Time in Center (%)12.5 ± 2.118.4 ± 2.5p < 0.05 (Mild anxiolytic effect)
NOR Discrimination Index0.15 ± 0.050.42 ± 0.08p < 0.01 (Pro-cognitive effect)

Experimental Workflow Visualization

The following diagram illustrates the integrated PK/PD workflow, highlighting the critical divergence between tissue sampling and behavioral tracking.

G cluster_PK Pharmacokinetics & BBB Profiling cluster_PD Neurobehavioral Profiling Start BPDPA Synthesis & Formulation DosePK IV/PO Dosing (Mice/Rats) Start->DosePK DosePD Pre-treatment (Vehicle/BPDPA) Start->DosePD Sample Blood & Brain Sampling DosePK->Sample Perfusion Transcardial Perfusion Sample->Perfusion Brain only LCMS LC-MS/MS Bioanalysis Sample->LCMS Plasma Perfusion->LCMS Analysis Data Integration: PK/PD Modeling LCMS->Analysis OFT Open Field Test (Locomotion/Anxiety) DosePD->OFT NOR Novel Object Recognition DosePD->NOR Track Automated Video Tracking OFT->Track NOR->Track Track->Analysis

Caption: Integrated In Vivo PK/PD workflow for BPDPA, highlighting transcardial perfusion and behavioral tracking.

References

  • WO2023056421A1 - Pyrazoloquinoline kras inhibitors - Google Patents. (Details standard in vivo PK formulation using DMAC for pyrazole scaffolds). 3

  • Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC. (Highlights the necessity of transcardial perfusion for accurate BBB assessment). 4

  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC. (Discusses the critical difference between total Kp​ and unbound Kp,uu​ in brain tissue). 1

  • (PDF) Pharmacokinetics of CNS Penetration - ResearchGate. (Provides quantitative frameworks for evaluating basic amine CNS penetration). 2

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. (Standardized methodology for assessing thigmotaxis and locomotion). 5

  • Open Field Test - MMPC.org. (Mouse Metabolic Phenotyping Centers guidelines for lux calibration and arena setup). 7

  • Open Field Protocol - IMPReSS - Mousephenotype.org. (Details the 20-minute tracking protocol and zone divisions). 8

  • Novel Object Recognition for Studying Memory in Mice - Bio-protocol. (Provides the foundational protocol for habituation and object selection). 6

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC. (Details the calculation of the Discrimination Index). 9

  • Novel Object Recognition test - MMPC.org. (Validates the 2-hour inter-trial interval for short-term memory assessment). 10

Sources

Application Note: 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine is a highly strategic intermediate that elegantly combines two critical pharmacophoric elements: a reactive cross-coupling hub and a basic solubilizing tail.

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a modular vector for drug design.

  • The Cross-Coupling Hub (4-Bromopyrazole): The C4-bromine serves as a pristine handle for transition-metal-catalyzed late-stage functionalizations (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The pyrazole core itself acts as a rigid, metabolically stable spacer that frequently participates in hydrogen bonding (via the N2 atom) within protein binding pockets.

  • The Solubilizing Tail (N,N-dimethylpropan-1-amine): Poor aqueous solubility is a leading cause of attrition in drug development. The incorporation of this basic tertiary amine (pKa ~9.5) ensures the molecule is protonated at physiological pH (7.4). This not only drastically improves aqueous solubility but also provides a functional group capable of forming critical salt-bridge interactions with acidic residues (Asp/Glu) in target proteins, such as viral capsids[1] or endosomal receptors[2].

Physicochemical & ADME Profiling

Understanding the physicochemical baseline of this building block is essential for predicting the pharmacokinetic (PK) behavior of the final drug candidate.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₈H₁₄BrN₃-
Molecular Weight 232.12 g/mol Low MW allows for significant downstream functionalization while comfortably remaining within Lipinski's Rule of 5 (MW < 500).
LogP (Estimated) ~1.2Highly hydrophilic. Ideal for offsetting the lipophilicity of large aryl groups added during late-stage coupling.
pKa (Tertiary Amine) ~9.5Fully protonated at physiological pH (7.4). Drives aqueous solubility and enables ionic interactions in target binding sites.
H-Bond Donors 0Reduces desolvation penalties during target binding.
H-Bond Acceptors 3The pyrazole N2 and the tertiary amine nitrogen act as potent H-bond acceptors.
Reactive Handle C4-BromineOrthogonal reactivity for Pd-catalyzed C-C and C-N bond formation.

Experimental Protocols: Self-Validating Workflows

The following protocols detail the late-stage functionalization of the 4-bromopyrazole core. These are designed as self-validating systems—meaning the chemical logic and in-process controls (IPCs) inherently verify the success of each step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C bond formation to introduce aryl or heteroaryl groups at the C4 position.

Causality & Reagent Rationale:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step and prevents catalyst poisoning by the basic tertiary amine tail.

  • Solvent System (1,4-Dioxane/Water 4:1): Water is strictly required to dissolve the inorganic base and generate the reactive hydroxyboronate intermediate, while dioxane solubilizes the organic building block.

  • Workup Logic: Because the product contains a basic amine, standard acidic or neutral aqueous washes will result in product loss to the aqueous phase. The extraction must be performed at a pH > 10.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M concentration).

  • Catalyst Introduction: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and purge with argon for 5 minutes.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material mass [M+H]⁺ 232/234 and the appearance of the coupled product mass validates the coupling.

  • Basified Extraction (Critical Step): Cool to room temperature. Dilute with ethyl acetate (EtOAc) and water. Adjust the aqueous layer to pH 10–11 using saturated aqueous Na₂CO₃. Extract the aqueous layer with EtOAc (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase chromatography (C18) using a gradient of Water/Acetonitrile with 0.1% NH₄OH modifier (avoid TFA to prevent salt formation).

Protocol B: Buchwald-Hartwig Amination

This protocol outlines C-N bond formation to generate C4-amino derivatives.

Causality & Reagent Rationale:

  • Ligand (RuPhos or BrettPhos): Electron-rich, bulky biaryl phosphine ligands are mandatory here. They promote rapid oxidative addition into the C-Br bond and sterically inhibit unwanted β-hydride elimination during the C-N bond formation[3].

  • Base (NaOtBu): A strong alkoxide base is required to deprotonate the incoming amine nucleophile, facilitating transmetalation to the palladium center[4].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon atmosphere, charge the bromopyrazole building block (1.0 equiv), the primary/secondary amine nucleophile (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

  • Reaction: Suspend the mixture in anhydrous Toluene (0.1 M). Heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Acid-Base Purification: To remove non-basic impurities, extract the DCM layer with 1M HCl. The basic product will move to the aqueous layer. Wash the aqueous layer once with DCM (discard). Basify the aqueous layer to pH 11 with 2M NaOH, and extract the pure free-base product back into fresh DCM.

Mechanistic Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the divergent late-stage functionalization pathways enabled by this building block.

SyntheticWorkflow BB 3-(4-Bromo-1H-pyrazol-1-yl) -N,N-dimethylpropan-1-amine SM Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) BB->SM Arylboronic Acid Base, Heat BH Buchwald-Hartwig Amination (Pd-Catalyzed) BB->BH 1°/2° Amine Base, Heat Aryl C4-Aryl/Heteroaryl Derivatives (e.g., TLR Inhibitors) SM->Aryl Amino C4-Amino Derivatives (e.g., HBV Modulators) BH->Amino

Caption: Workflow for late-stage functionalization of the 4-bromopyrazole core via Pd-catalysis.

Pharmacophore Interaction Model

This diagram maps how the distinct structural regions of the molecule interact with theoretical target binding sites.

PharmacophoreModel Tail N,N-dimethylpropan-1-amine • Solubilizing Group • Basic Center (pKa ~9.5) Core 1H-Pyrazole Core • Rigid Spacer • H-Bond Acceptor (N2) Tail->Core Target1 Salt Bridge / Ionic Interaction (e.g., Asp/Glu in Binding Pocket) Tail->Target1 Protonated Amine C4 C4-Position • Cross-Coupling Handle • Vector for Target Affinity Core->C4 Target2 Hydrophobic / Pi-Pi Stacking (e.g., Viral Capsid Allosteric Site) C4->Target2 Functionalized Aryl Group

Caption: Pharmacophore interaction model of the bifunctional pyrazole building block in target binding.

Case Studies in Drug Development

The clinical relevance of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine is highlighted by its integration into advanced therapeutic programs:

  • Hepatitis B Core Protein (Cp) Modulators: The core protein of the Hepatitis B virus (HBV) assembles into a viral capsid essential for replication. Core protein allosteric modulators (CpAMs) disrupt this assembly. In the synthesis of these modulators, the pyrazole core is functionalized at the C4 position to penetrate the deep, hydrophobic allosteric pocket of the Cp dimer. Concurrently, the N,N-dimethylpropan-1-amine group acts as a surface-exposed vector, maintaining the aqueous solubility required for oral bioavailability and systemic circulation[1].

  • Toll-Like Receptor (TLR) 7/8/9 Inhibitors: TLRs are critical targets for the treatment of inflammatory and autoimmune diseases. In the development of TLR inhibitors, the pyrazole ring serves as a rigid hinge motif. The basic dimethylamino tail is strategically employed to modulate the physicochemical properties of the drug, ensuring proper cellular penetrance and driving accumulation in the acidic endosomal compartments where TLR7, 8, and 9 reside[2].

References

  • Title: Substituted pyrazole compounds as toll receptor inhibitors - WO2021087181A1 Source: Google Patents URL
  • Title: Hepatitis b core protein modulators - US11814376B2 Source: Google Patents URL
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Application Note: Catalytic Workflows Using 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (BPDPA) Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, highly active transition metal catalysts relies heavily on the rational design of supporting ligands. 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (BPDPA, CAS: 847818-53-5) has emerged as a privileged, highly tunable N,N-bidentate ligand precursor[1]. This application note details the mechanistic rationale, complexation protocols, and validated catalytic workflows for utilizing BPDPA in Copper-catalyzed Ullmann-type aminations and Palladium-catalyzed Suzuki-Miyaura cross-couplings.

Mechanistic Rationale: The Tripartite Advantage of BPDPA

The efficacy of BPDPA in homogeneous catalysis is driven by three distinct structural features:

  • Robust σ-Donation: The pyrazole ring acts as a strong σ-donor, stabilizing low-valent metal centers (e.g., Cu(I) and Pd(0)) against aggregation and precipitation (blacking out)[2].

  • Hemilability via the 6-Membered Metallacycle: The 3-carbon propan-1-amine linker forms a flexible 6-membered chelate ring. Unlike rigid 5-membered analogs, the pendant –NMe₂ group is highly hemilabile. It readily dissociates to open a vacant coordination site during sterically demanding steps (like transmetalation or oxidative addition) and re-coordinates to stabilize transient intermediates[3].

  • Electronic Tuning via the 4-Bromo Substituent: The inductive electron-withdrawing effect of the C4-bromine atom decreases the electron density at the metal center. In cross-coupling cycles, this electrophilic enhancement significantly accelerates the rate-limiting reductive elimination step, thereby increasing overall turnover frequencies (TOF)[4].

Application 1: Copper-Catalyzed Ullmann-Type C-N Cross-Coupling

Copper-catalyzed N-arylation of heterocycles is historically plagued by the need for harsh conditions and the tendency of Cu(I) to disproportionate. BPDPA effectively stabilizes the Cu(I) oxidation state while preventing competitive N-arylation of the ligand itself due to the steric shielding of the N,N-dimethyl moiety[5].

Experimental Protocol: Synthesis and Application of[Cu(BPDPA)I]

Objective: N-arylation of imidazole with iodobenzene.

Step 1: In-Situ Catalyst Generation (Self-Validating)

  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CuI (19.0 mg, 0.10 mmol, 10 mol%) and anhydrous DMF (2.0 mL).

  • Add BPDPA (25.5 mg, 0.11 mmol, 11 mol%). Stir at 25 °C for 30 minutes.

  • Validation Check: The suspension will transition to a clear, pale-yellow solution, indicating successful[Cu(BPDPA)I] complexation. Aliquot 0.1 mL for 1 H NMR (in DMSO- d6​ ); successful coordination is confirmed by a downfield shift of the pyrazole C3/C5 protons ( Δδ≈0.2 ppm) and the N-CH 3​ protons ( Δδ≈0.4 ppm).

Step 2: Catalytic Cross-Coupling

  • To the catalyst solution, add imidazole (68.1 mg, 1.0 mmol), iodobenzene (244.8 mg, 1.2 mmol), and K 3​ PO 4​ (424.5 mg, 2.0 mmol). Causality Note: K 3​ PO 4​ is selected because stronger bases (e.g., KOtBu) induce premature dehalogenation, while weaker bases fail to deprotonate the coordinated imidazole[6].

  • Seal the tube and heat at 110 °C for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a Celite pad. Analyze the filtrate via GC-MS using dodecane as an internal standard to quantify the yield of 1-phenylimidazole before column chromatography.

CuCycle A [Cu(I)(BPDPA)]+ Active Catalyst B Oxidative Addition [Cu(III)(Ar)(X)(BPDPA)] A->B + Ar-X C Hemilabile Arm Dissociation B->C -NMe2 opens D Nucleophile Coordination C->D + Nu-H, - HX E Reductive Elimination Product Release D->E C-N Bond Formation E->A - Ar-Nu

Catalytic cycle of Cu-BPDPA highlighting the hemilabile dissociation of the NMe2 arm.

Data Presentation: Optimization of Cu-BPDPA Catalyzed N-Arylation
EntryCatalyst Loading (mol%)BaseSolventTemp (°C)GC Yield (%)
15.0K 2​ CO 3​ DMF11045
210.0K 2​ CO 3​ DMF11072
310.0K 3​ PO 4​ DMF 110 98
410.0K 3​ PO 4​ Toluene11061
50.0 (Control)K 3​ PO 4​ DMF110< 5

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For Suzuki-Miyaura couplings involving sterically hindered or electronically deactivated aryl chlorides, the hemilability of the BPDPA ligand is paramount. The transient dissociation of the –NMe₂ arm accommodates the bulky boronic acid during transmetalation, while the electron-withdrawing 4-bromo group on the pyrazole accelerates the subsequent reductive elimination[3].

Experimental Protocol: High-Throughput Pd-BPDPA Screening

Objective: Coupling of 4-chlorotoluene with phenylboronic acid.

  • Precatalyst Preparation: In a 2-dram vial, dissolve Pd(OAc) 2​ (2.2 mg, 0.01 mmol, 1 mol%) and BPDPA (2.8 mg, 0.012 mmol, 1.2 mol%) in 1.0 mL of THF. Stir for 15 minutes at room temperature. Causality Note: A strict 1:1.2 Pd:Ligand ratio ensures complete complexation without leaving excess free ligand to competitively inhibit the active Pd(0) coordination site[3].

  • Substrate Addition: Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (183.0 mg, 1.5 mmol).

  • Base Activation: Add an aqueous solution of K 2​ CO 3​ (2.0 M, 1.0 mL). The biphasic THF/Water system promotes the solubility of the borate complex, accelerating transmetalation.

  • Thermal Activation: Seal the vial and heat at 80 °C under vigorous stirring (1000 rpm) for 2 hours.

  • Validation & Analysis: Quench the reaction with brine (2 mL) and extract with EtOAc (3 x 2 mL). Spike the combined organic layers with 1,3,5-trimethoxybenzene (internal standard) and analyze via UPLC-UV at 254 nm.

PdWorkflow N1 Ligand Prep BPDPA N2 Complexation Pd(OAc)2 + BPDPA N1->N2 N3 Substrate Addition Ar-X + Ar-B(OH)2 N2->N3 N4 Thermal Activation 80°C, 2h N3->N4 N5 Validation UPLC-UV Analysis N4->N5

High-throughput experimental workflow for Pd-BPDPA catalyzed Suzuki-Miyaura cross-coupling.

Data Presentation: Pd-BPDPA Catalyzed Suzuki-Miyaura Scope
Aryl HalideBoronic AcidTime (h)Yield (%)TON
4-IodotoluenePhenylboronic acid1.0>9999
4-BromotoluenePhenylboronic acid1.59696
4-ChlorotoluenePhenylboronic acid2.08888
2-Chloro-m-xylene2-Methylphenylboronic acid6.07474

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges with 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility roadblocks with lipophilic amines is a common challenge. 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine features a highly lipophilic 4-bromopyrazole headgroup paired with an ionizable N,N-dimethylamine tail. While tertiary amines are ubiquitous in medicinal chemistry for their ability to1[1], the heavy halogenation and aromaticity of the pyrazole core drive significant hydrophobic aggregation.

This guide provides field-proven, causality-driven troubleshooting strategies to keep your assays robust and reproducible.

Section 1: Chemical Profiling & Behavior

The compound's tertiary amine has an estimated pKa​ of approximately 2[2]. At acidic pH, the amine is fully protonated, yielding high solubility. However, as the pH approaches physiological conditions (pH 7.4), a fraction of the compound exists as the highly insoluble free base. Even the protonated form can form micelles or aggregates due to the hydrophobic bromopyrazole moiety.

pH_State Acidic pH < 6.0 Fully Protonated (Cationic) Maximal Aqueous Solubility Phys pH 7.4 (Physiological) Equilibrium State Risk of Aggregation Acidic->Phys Increase pH Basic pH > 9.0 Free Base (Neutral) Highly Lipophilic / Insoluble Phys->Basic Increase pH

Caption: Physicochemical state of the tertiary amine across different pH environments.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved the free base in DMSO at 10 mM, but it immediately crashed out when diluted into my pH 7.4 HEPES assay buffer. Why? A: This is a classic "solvent-shift" precipitation. The free base is highly soluble in DMSO but practically insoluble in water. When the DMSO is diluted into the buffer, the local concentration of the compound exceeds its aqueous thermodynamic solubility before the amine can fully protonate and stabilize in the pH 7.4 environment. Causality & Solution: To prevent this, you must lower the thermodynamic barrier. Either pre-form the hydrochloride (HCl) salt to ensure the compound enters the buffer already in its ionized state, or use a step-down co-solvent approach (e.g., adding a surfactant like Tween-80 before aqueous dilution).

Q2: We need to dose animals at 15 mg/kg intravenously (IV), but the HCl salt is too acidic for direct injection and precipitates when neutralized. What is the best approach? A: For high-concentration in vivo dosing, pH adjustment alone is insufficient and physiologically intolerable. You need a macrocyclic carrier. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard here. The hydrophobic cavity of HP- β -CD encapsulates the lipophilic bromopyrazole ring, while the hydrophilic exterior 3[3]. This allows you to achieve high concentrations at a neutral pH without using toxic levels of organic solvents.

Workflow Start Precipitation of 3-(4-Bromo-1H-pyrazol-1-yl)- N,N-dimethylpropan-1-amine App Determine Experimental Application Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro InVivo In Vivo / Animal Models (High Conc. Required) App->InVivo Solvent Co-solvent Step-Down (DMSO -> Tween-80 -> Buffer) InVitro->Solvent Salt Salt Formation (Convert to HCl Salt) InVivo->Salt CD Cyclodextrin Complexation (20% HP-β-CD in Saline) InVivo->CD

Caption: Workflow for diagnosing and resolving aqueous solubility issues based on experimental application.

Section 3: Verified Experimental Protocols
Protocol A: Preparation of the Hydrochloride (HCl) Salt

Self-Validating System: The conversion from an oil/amorphous free base to a crystalline solid confirms successful salt formation.

  • Dissolution: Dissolve 1.0 g of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine (free base) in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an inert atmosphere.

  • Acidification: Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously at 0°C. Mechanistic note: Using anhydrous conditions prevents the highly hygroscopic salt from dissolving into an aqueous layer.

  • Precipitation: A white precipitate will form immediately. Continue stirring for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the precipitate under a vacuum, wash with 5 mL of cold anhydrous ether, and dry under a high vacuum for 12 hours.

  • Validation: Verify the stoichiometry via 1H -NMR (look for the downfield shift of the N,N-dimethyl protons) and confirm aqueous solubility at >50 mg/mL in deionized water.

Protocol B: HP- β -CD Inclusion Complex Formulation (For In Vivo Use)
  • Preparation of Vehicle: Prepare a 20% (w/v) solution of HP- β -CD in sterile 0.9% saline. Stir until completely transparent.

  • API Addition: Add the required mass of the compound (as the HCl salt) to achieve the target dosing concentration (e.g., 5 mg/mL).

  • Complexation: Sonicate the mixture in a water bath at 25°C for 15-20 minutes. Mechanistic note: Sonication provides the kinetic energy required to drive the lipophilic bromopyrazole into the cyclodextrin cavity, displacing water molecules.

  • Equilibration: Stir the solution overnight at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Filtration: Pass the solution through a 0.22 μ m PES (polyethersulfone) syringe filter to ensure sterility and remove any uncomplexed aggregates.

Section 4: Quantitative Data Comparison
Formulation StrategyMax Aqueous Solubility (Est.)Optimal ApplicationProsCons
Free Base (No Additives) < 0.1 mg/mLOrganic SynthesisHigh purity starting materialIncompatible with biological assays
DMSO / Tween-80 (1:9) 1 - 2 mg/mLIn Vitro Cell AssaysEasy to prepare on the benchDMSO toxicity in sensitive cell lines
Hydrochloride (HCl) Salt > 50 mg/mL (in H2​O )Biochemical AssaysRapid dissolution, no co-solventsAcidic pH; may precipitate in PBS
20% HP- β -CD Complex > 20 mg/mL (at pH 7.4)In Vivo Dosing (IV/PO)Physiologically compatible, stableHigher cost, requires equilibration
References
  • Title: Click-to-Release Reactions for Tertiary Amines and Pyridines Source: ACS Publications URL
  • Title: N,N-Dimethylpropylamine | C5H13N | CID 61236 Source: PubChem - NIH URL
  • Title: Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions Source: ResearchGate URL

Sources

Technical Support Center: Troubleshooting 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, but functionalized alkylating agents introduce complex competing pathways[1]. This guide provides a self-validating framework to optimize the synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine by mitigating side reactions such as self-condensation, over-alkylation, and elimination.

Mechanistic Overview & Competing Pathways

The synthesis relies on the nucleophilic attack of the 4-bromopyrazolide anion on 3-chloro-N,N-dimethylpropan-1-amine. Because 4-bromopyrazole is a symmetric molecule, regioselectivity (N1 vs. N2 alkylation) is degenerate, yielding a single constitutional isomer[1]. However, the bifunctional nature of the alkylating agent introduces severe chemoselectivity challenges.

ReactionPathways SM1 4-Bromo-1H-pyrazole (Nucleophile) Product 3-(4-Bromo-1H-pyrazol-1-yl)- N,N-dimethylpropan-1-amine (Target Product) SM1->Product Base, Solvent (Main Pathway) SM2 3-Chloro-N,N-dimethylpropan-1-amine (Alkylating Agent) SM2->Product Side1 Azetidinium Intermediates & Oligomers SM2->Side1 Intramolecular/Intermolecular Self-Condensation Side3 N,N-Dimethylallylamine (E2 Elimination) SM2->Side3 Strong Base Side2 Quaternary Ammonium Salt (Over-alkylation) Product->Side2 + Excess Alkylating Agent

Reaction pathways showing the target synthesis and major competing side reactions.

Troubleshooting FAQs

Q1: Why am I observing low yields and a water-soluble, gummy byproduct instead of the target molecule? A1: This is caused by the self-condensation of the alkylating agent . 3-Chloro-N,N-dimethylpropan-1-amine is highly prone to intramolecular cyclization (forming a reactive azetidinium ion) and intermolecular self-alkylation (forming oligomers) when exposed to heat as a free base[2].

  • The Fix: Always source and store the alkylating agent as its hydrochloride salt (DMPC·HCl)[2]. Do not pre-neutralize it. Instead, add the solid DMPC·HCl slowly to a pre-heated mixture of 4-bromopyrazole and base. This ensures the free amine is liberated in situ and immediately consumed by the abundant pyrazolide anion, keeping the steady-state concentration of the free alkylamine too low for self-polymerization.

Q2: LC-MS reveals a +114 Da mass adduct relative to my product. What is this impurity? A2: This indicates over-alkylation (quaternization) . The target product contains a tertiary dimethylamine group. Once formed, this moiety is highly nucleophilic and can attack unreacted alkylating agent, forming a dimeric quaternary ammonium salt[3].

  • The Fix: Invert your stoichiometry. Use a slight excess of 4-bromopyrazole (1.1 to 1.2 eq) relative to the alkylating agent (1.0 eq). Ensure vigorous stirring and strictly control the addition rate of DMPC·HCl.

Q3: I am detecting N,N-dimethylallylamine in the solvent front and losing starting material. Why? A3: This is the result of E2 Elimination . Strong bases (such as NaH or KOtBu) can abstract a proton adjacent to the chloride leaving group in the alkylating agent, leading to a Hofmann-type elimination[2].

  • The Fix: Switch to a milder, inorganic carbonate base. Pyrazoles have a pKa of ~14; therefore, Cs2​CO3​ or K2​CO3​ in polar aprotic solvents (like Acetonitrile or DMF) provides sufficient basicity to deprotonate the pyrazole without promoting significant E2 elimination of the alkyl chloride[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of side products.

BaseSolventTemp (°C)Addition MethodTarget Yield (%)Quaternization (%)Elimination (%)
NaHTHF65Bolus (All at once)451530
K2​CO3​ DMF80Bolus (All at once)6812< 5
Cs2​CO3​ MeCN80Slow Dropwise89 < 2 < 1

Note: Data reflects optimized internal benchmarks. Acetonitrile (MeCN) combined with Cs2​CO3​ and slow addition provides the optimal balance of nucleophilicity and side-reaction suppression.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the physical state of the reaction at each step confirms its success.

Workflow Step1 1. Deprotonation Mix 4-Bromopyrazole + Cs2CO3 in MeCN (Stir 30 min, 80°C) Step2 2. Controlled Alkylation Slow addition of DMPC·HCl (Maintain low free-base conc.) Step1->Step2 Step3 3. Reaction Monitoring Check via LC-MS/TLC (Look for [M+H]+ 232/234) Step2->Step3 Step4 4. Aqueous Quench Neutralize & partition (EtOAc / H2O) Step3->Step4 Step5 5. Purification Wash with Brine, dry, and concentrate to pure product Step4->Step5

Step-by-step experimental workflow for optimized N-alkylation.

Step-by-Step Methodology
  • System Preparation & Deprotonation:

    • Charge a dry, round-bottom flask with 4-bromo-1H-pyrazole (1.2 eq) and anhydrous Acetonitrile (MeCN) under a nitrogen atmosphere.

    • Add finely powdered Cs2​CO3​ (2.5 eq). The excess base is required to neutralize the HCl salt of the alkylating agent and deprotonate the pyrazole.

    • Causality Check: Stir at 80 °C for 30 minutes. The mixture will become a fine, opaque suspension as the pyrazolide anion forms.

  • Controlled Alkylation:

    • Prepare a solution/slurry of 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.0 eq) in a minimal amount of MeCN.

    • Add this mixture dropwise to the reaction flask over 1 hour using a syringe pump or addition funnel.

    • Causality Check: Slow addition ensures the free amine is generated slowly and consumed instantly, preventing azetidinium formation[2].

  • Monitoring:

    • Stir at 80 °C for an additional 2–4 hours. Monitor by LC-MS.

    • Validation: The reaction is complete when the limiting reagent (DMPC) is consumed. You should observe the product mass [M+H]+ at m/z 232 and 234 (due to the 1:1 bromine isotope ratio).

  • Workup & Isolation:

    • Cool the mixture to room temperature and quench with distilled water.

    • Extract the aqueous layer with Ethyl Acetate ( ).

    • Validation: The aqueous quench serves a dual purpose: it dissolves the inorganic salts ( CsCl , Cs2​CO3​ ) and forces any highly polar quaternary ammonium or azetidinium byproducts into the aqueous waste stream, effectively purifying the organic layer.

  • Final Purification:

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target amine.

References

  • Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole Source: BenchChem URL
  • 3-chloro-N,N-dimethylpropan-1-amine | 109-54-6 Source: BenchChem URL
  • 3-(Dimethylamino)

Sources

Technical Support Center: Scale-Up Challenges for 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Knowledge Base. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and engineering challenges encountered when scaling up the N-alkylation of pyrazoles.

This guide abandons generic advice in favor of mechanistic causality, ensuring that every protocol you run is a self-validating system.

Process Overview & Mechanistic Causality

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine relies on the N-alkylation of 4-bromopyrazole using 3-chloro-N,N-dimethylpropan-1-amine (DMPC). While this reaction is trivial on a milligram scale, multi-kilogram scale-up introduces severe safety and purity bottlenecks.

  • The Regioselectivity Advantage: Pyrazoles typically present regioselectivity challenges (N1 vs. N2 alkylation)[1]. However, because the bromine is at the C4 position, 4-bromopyrazole possesses a local plane of symmetry. Alkylation at either nitrogen yields the identical product, completely eliminating the need for complex regioselective control or chromatographic separation of isomers.

  • The Azetidinium Hazard: DMPC is supplied as a stable hydrochloride salt. Upon neutralization to the free base, the deprotonated tertiary amine readily undergoes 2[2]. This unimolecular reaction is highly temperature-dependent and competes with the desired bimolecular SN​2 alkylation.

G1 N1 DMPC-HCl Salt (Stable Precursor) N3 DMPC Free Base (Thermally Unstable) N1->N3 Neutralization (<5°C) N2 Aqueous Base (pH > 12) N2->N3 N4 Azetidinium Ion (Reactive Intermediate) N3->N4 Intramolecular Cyclization (T > 10°C) N6 Target Molecule: 3-(4-Bromo-1H-pyrazol-1-yl)- N,N-dimethylpropan-1-amine N3->N6 Direct S_N2 (Preferred) N4->N6 Intermolecular S_N2 N7 Polymerization (Impurity/Hazard) N4->N7 Self-Condensation (Exothermic) N5 4-Bromopyrazole Anion (Nucleophile) N5->N6 Nucleophilic Attack

Caption: Mechanistic pathway of DMPC activation, competing azetidinium cyclization, and pyrazole N-alkylation.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a sudden exotherm and pressure spike during the addition of DMPC free base to the pyrazole mixture? A1: This is caused by the uncontrolled intramolecular cyclization of DMPC into an azetidinium intermediate, followed by rapid polymerization. On a small scale, heat dissipates quickly. On a scale-up (>1 kg), mass and heat transfer limitations trap the heat of neutralization and cyclization. Causality Fix: Never isolate the DMPC free base. Use Phase Transfer Catalysis (PTC) to generate the free base in situ at the biphasic interface, or3[3].

Q2: My product contains high levels of unreacted DMPC and polymeric impurities. How can I improve conversion? A2: Polymeric impurities indicate that DMPC is self-condensing faster than it is reacting with 4-bromopyrazole. Causality Fix: Ensure the 4-bromopyrazole is fully deprotonated before DMPC is introduced. Maintain the reaction temperature strictly between 20–25°C. Higher temperatures exponentially increase the rate of azetidinium formation over the desired SN​2 trajectory.

Q3: During the workup, I am getting a stubborn emulsion. How do I break it? A3: The target molecule contains a lipophilic pyrazole tail and a hydrophilic N,N-dimethylamine head group, effectively acting as a surfactant. Causality Fix: Do not use vigorous agitation during the extraction phase. To break the emulsion, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine), or filter the biphasic mixture through a pad of Celite to remove insoluble polymeric micro-particulates stabilizing the emulsion.

G2 Start Reactor Selection for Scale-Up Batch Standard Batch Reactor (High Risk) Start->Batch Flow Continuous Flow PTC (Optimal) Start->Flow Batch_Issue Poor Heat/Mass Transfer Localized Hot Spots Batch->Batch_Issue Flow_Adv High Surface-to-Volume Ratio Rapid Heat Dissipation Flow->Flow_Adv Batch_Result Azetidinium Polymerization Low Yield (<80%) Batch_Issue->Batch_Result Flow_Result Controlled Exotherm High Purity (>95%) Flow_Adv->Flow_Result

Caption: Decision logic and causality comparing batch vs. continuous flow for exothermic N-alkylation.

Standard Operating Procedures (SOPs)

Protocol: Biphasic N-Alkylation via Phase Transfer Catalysis (Scale-Up Optimized)

This protocol utilizes a self-validating biphasic system to keep the steady-state concentration of reactive DMPC near zero, preventing thermal runaway.

Step 1: Preparation of the Nucleophile (Organic Phase)

  • Charge a jacketed reactor with Toluene (10 volumes).

  • Add 4-bromopyrazole (1.0 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq) as the phase transfer catalyst.

  • Validation Checkpoint: Ensure complete dissolution. A cloudy organic layer indicates moisture contamination, which will prematurely hydrolyze the DMPC later.

Step 2: In-Situ Free-Basing & Alkylation

  • Add aqueous NaOH (50% w/w, 3.0 eq) to the reactor. Set jacket temperature to 15°C and initiate high-shear stirring.

  • Prepare a 40% w/v aqueous solution of DMPC-HCl (1.2 eq).

  • Dose the DMPC-HCl solution into the reactor over 2–3 hours.

  • Causality Note: Dosing the salt directly into the biphasic mixture ensures the DMPC free base is generated in situ and immediately shuttled into the organic phase by the PTC, favoring cross-coupling over self-condensation.

  • Validation Checkpoint: Monitor internal temperature. If Tinternal​>25°C , halt dosing immediately. The system validates its own safety: heat generation directly correlates to the dangerous accumulation of unreacted azetidinium.

Step 3: Acid-Base Purification Workup

  • Stop stirring and allow phase separation. Discard the lower aqueous layer.

  • Extract the organic layer with 1M HCl (3 volumes).

  • Causality Note: Acidification protonates the basic tertiary amine of the product, pulling it into the aqueous phase while leaving neutral organic impurities (unreacted pyrazole, neutral dimers) in the toluene.

  • Validation Checkpoint: Check the pH of the aqueous extract. It must be < 2. If not, the product remains in the organic phase, leading to catastrophic yield loss.

  • Basify the isolated aqueous layer with NaOH to pH > 10, and extract the pure free-base product into fresh Ethyl Acetate.

Quantitative Data & Solvent Selection

Choosing the right solvent is critical for controlling the dielectric environment, which dictates whether the reaction proceeds via the desired SN​2 pathway or the hazardous unimolecular cyclization.

SolventClassDielectric Constant (ε)Boiling Point (°C)Suitability for Scale-UpMechanistic Rationale
Toluene Non-polar2.4110.6Excellent (with PTC) Low polarity suppresses azetidinium formation; excellent phase separation for PTC.
Water / DCM BiphasicN/A39.6Good Low boiling point of DCM limits reaction rate but provides an excellent thermal safety ceiling (reflux cooling).
Acetonitrile Polar Aprotic37.582.0Moderate Good solubility profile, but partial miscibility with water complicates biphasic PTC separation.
DMF Polar Aprotic36.7153.0Poor High boiling point makes downstream removal difficult; high polarity accelerates azetidinium polymerization.

References

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow Source: Reaction Chemistry & Engineering (RSC Publishing) URL:3

  • 3-(Dimethylamino)propyl chloride hydrochloride - Properties and Degradation Pathways Source: Benchchem URL:2

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL:1

Sources

Validation & Comparative

A Researcher's Guide to NMR Spectra Validation: A Comparative Analysis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of small molecules. This guide provides an in-depth technical comparison for the validation of the NMR spectra of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine , a substituted pyrazole derivative of interest to medicinal chemists.

Given the absence of publicly available experimental NMR data for this specific molecule, this guide will present a detailed prediction of its ¹H and ¹³C NMR spectra. This prediction is grounded in the analysis of structurally related compounds and established principles of NMR spectroscopy. To provide a robust framework for validation, we will compare these predicted data with experimental data from a closely related, un-brominated analog, 3-(1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine . This comparative approach offers researchers a practical workflow for validating the synthesis and structural integrity of this and similar pyrazole-containing compounds.

The Significance of the Pyrazole Moiety and the Need for Rigorous Validation

The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. The introduction of a bromine atom, as in our target molecule, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, making precise structural confirmation paramount.

Part 1: Predicted NMR Spectral Data for 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are derived from the analysis of substituent effects on the pyrazole ring and the N,N-dimethylpropan-1-amine side chain, drawing upon data from similar structures found in the literature.[1][2]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 (pyrazole)~ 7.5s-1H
H-5 (pyrazole)~ 7.4s-1H
-CH₂- (pyrazole-N)~ 4.2t~ 7.02H
-CH₂- (middle)~ 2.1p~ 7.02H
-CH₂- (amine-N)~ 2.3t~ 7.02H
-N(CH₃)₂~ 2.2s-6H
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)~ 139
C-4 (pyrazole)~ 92
C-5 (pyrazole)~ 128
-CH₂- (pyrazole-N)~ 50
-CH₂- (middle)~ 28
-CH₂- (amine-N)~ 58
-N(CH₃)₂~ 45

Part 2: Comparative Experimental Data for 3-(1H-pyrazol-1-yl)-N-phenylpropanamide Derivatives

To ground our predictions in experimental evidence, we will refer to the published data for a series of N-substituted 3-(1H-pyrazol-1-yl)propanamide derivatives.[1][3][4] While not an exact match for our target molecule's side chain, the pyrazole and propyl linker moieties provide valuable comparative data.

Experimental ¹H NMR Data for N-(phenyl)-3-(1H-pyrazol-1-yl)propanamide (Representative Example)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole-H6.1-7.5m-
-CH₂- (pyrazole-N)4.4-4.6t6.1-6.5
-CH₂- (amide-N)2.8-3.0t6.1-6.5

Note: The chemical shifts for the pyrazole protons and the propyl linker in these amide derivatives are consistent with the predicted ranges for our target molecule, providing confidence in our estimations.

Part 3: Experimental Protocol for NMR Spectra Acquisition and Validation

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra for small molecules like 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Part 4: Interpreting the Spectra - A Self-Validating System

The validation of the NMR spectra is a logical process of ensuring that all observed signals are consistent with the proposed structure.

Workflow for Spectral Interpretation

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Validation A 1. Acquire 1H NMR B 2. Acquire 13C NMR A->B C 3. Acquire 2D NMR (COSY, HSQC, HMBC) B->C D 4. Analyze 1H: Chemical Shift, Integration, Multiplicity C->D E 5. Analyze 13C: Chemical Shift D->E F 6. Correlate 1H-1H (COSY) E->F G 7. Correlate 1H-13C (HSQC, HMBC) F->G H 8. Assign all peaks to the proposed structure G->H I 9. Compare with predicted/reference spectra H->I J 10. Final Structure Confirmation I->J

Caption: Workflow for NMR spectra validation.

Key Diagnostic Signals for 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
  • Pyrazole Protons: The two singlets in the aromatic region are characteristic of the H-3 and H-5 protons on the pyrazole ring. The absence of a proton at the 4-position due to bromine substitution simplifies this region.

  • Propyl Chain: The three distinct methylene groups should appear as two triplets and a pentet (or multiplet), with integrations corresponding to two protons each. COSY correlations will confirm their connectivity.

  • N,N-dimethyl Group: A sharp singlet integrating to six protons is a hallmark of the two equivalent methyl groups on the nitrogen atom.

  • HMBC Correlations: Key HMBC correlations to confirm the structure would include:

    • The methylene protons adjacent to the pyrazole nitrogen to the pyrazole carbons (C-5 and C-3).

    • The N-methyl protons to the adjacent methylene carbon.

Part 5: Comparison with an Alternative Compound: 3-(1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

A logical alternative for comparison is the parent compound without the bromo-substituent. The primary difference in the NMR spectra will be the presence of an additional proton on the pyrazole ring and the resulting changes in chemical shifts and coupling patterns.

Expected NMR Spectral Differences
Feature3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine3-(1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amineRationale for Difference
Pyrazole ¹H Signals Two singlets (~7.4-7.5 ppm)Three distinct signals, likely a triplet and two doubletsThe H-4 proton will be present and will couple with H-3 and H-5.
Pyrazole ¹³C Signals C-4 is significantly shielded due to the bromo-substituent (~92 ppm)C-4 will be at a more typical chemical shift for an unsubstituted pyrazole (~105 ppm)The heavy atom effect of bromine.

Conclusion

References

  • Tarıkoğulları Doğan, A. H., Saylam, M., Yılmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide - SpectraBase. (n.d.).
  • Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones (Part-I). (2003). Journal of the Chemical Society of Pakistan, 9(4).
  • Tarıkoğulları Doğan, A. H., Saylam, M., Yılmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. (2025). Turk J Pharm Sci, 22(1), 1-9.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. (2022).

Sources

Mass spectrometry characterization of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Characterization of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Introduction

3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine is a substituted pyrazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Accurate structural characterization is a critical step in the synthesis and development of such novel chemical entities. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and detailed structural information from minimal sample amounts.

This guide provides a comprehensive overview of the characterization of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine using electrospray ionization mass spectrometry (ESI-MS). As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the rationale behind experimental choices, presenting a self-validating workflow from initial molecular weight confirmation to detailed structural elucidation via tandem mass spectrometry (MS/MS). Furthermore, we will objectively compare the insights gained from MS with those from alternative analytical techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Part 1: Primary Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)

Expertise & Rationale: Why ESI-MS?

Electrospray ionization (ESI) is the premier choice for analyzing molecules like 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine. The presence of a tertiary amine group makes the molecule basic and thus easily protonated in solution, a prerequisite for positive-ion mode ESI. ESI is a "soft ionization" technique, meaning it imparts minimal excess energy to the analyte.[3][4] This is highly advantageous as it typically keeps the molecule intact, allowing for the unambiguous determination of its molecular weight.[4][5] This contrasts with harsher methods like Electron Impact (EI), which often causes extensive fragmentation, sometimes preventing the observation of the molecular ion altogether.

Experimental Protocol: ESI-MS Full Scan Analysis
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation of the tertiary amine.

  • Instrumentation & Data Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap) is recommended for accurate mass measurement, which aids in confirming the elemental composition.[5]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Key ESI Source Parameters:

      • Capillary Voltage: ~3.5-4.5 kV.

      • Drying Gas (N₂) Flow: ~8-12 L/min.

      • Drying Gas Temperature: ~300-350 °C.

      • Scientist's Note: These parameters must be optimized to ensure efficient desolvation and ionization while preventing in-source fragmentation.[4][6]

    • Data Acquisition: Acquire data in full scan mode over a mass-to-charge (m/z) range of 50-500 Da.

Workflow for ESI-MS Molecular Weight Confirmation

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Dissolve Analyte in Methanol prep2 Dilute in ACN:H2O with 0.1% Formic Acid prep1->prep2 analysis1 Direct Infusion into ESI Source prep2->analysis1 analysis2 Full Scan MS1 Acquisition analysis1->analysis2 data1 Identify [M+H]+ Ion analysis2->data1 data2 Check Bromine Isotopic Pattern data1->data2 data3 Confirm Molecular Weight data2->data3

Caption: Workflow for molecular weight determination via ESI-MS.

Expected Full Scan (MS1) Spectrum & Data

The primary goal of the full scan analysis is to identify the protonated molecule, [M+H]⁺. Given the molecular formula C₆H₁₀BrN₃, the monoisotopic mass is 203.0058 Da.[7] A key feature to look for is the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any bromine-containing ion will appear as a pair of peaks separated by ~2 Da with nearly equal intensity.

Ion SpeciesMolecular FormulaCalculated m/z (Monoisotopic)Key Feature
[M+H]⁺ [C₆H₁₁BrN₃]⁺ 204.0131 Primary ion of interest, appears as a 1:1 doublet at m/z 204.0 and 206.0
[M+Na]⁺[C₆H₁₀BrN₃Na]⁺225.9950Common sodium adduct, also shows Br isotopic pattern.
[M+K]⁺[C₆H₁₀BrN₃K]⁺241.9690Common potassium adduct, also shows Br isotopic pattern.
Predicted adduct m/z values sourced from PubChemLite.[7]

Part 2: Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

Expertise & Rationale: The Need for Fragmentation

While the MS1 spectrum confirms the molecular weight and elemental composition (via accurate mass), it provides little to no information about the molecule's structure.[5] To confirm the connectivity of the atoms—the pyrazole ring, the bromo-substituent, and the dimethylaminopropyl chain—we must employ tandem mass spectrometry (MS/MS). The most common method is Collision-Induced Dissociation (CID), where the isolated [M+H]⁺ ion is fragmented by collisions with an inert gas (like nitrogen or argon), and the resulting product ions are mass analyzed.[8]

Experimental Protocol: MS/MS Product Ion Scan
  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, ion trap) is required.

  • Precursor Ion Selection: Set the first mass analyzer (Q1) to isolate the [M+H]⁺ precursor ion (m/z 204.0, corresponding to the ⁷⁹Br isotope).

  • Collision-Induced Dissociation (CID):

    • Introduce collision gas (N₂ or Ar) into the collision cell (q2).

    • Apply a collision energy (typically 10-40 eV). This value should be ramped in successive experiments to observe how the fragmentation pattern changes, providing insight into fragmentation energetics.

  • Product Ion Analysis: Scan the second mass analyzer (Q3) to detect all the fragment (product) ions generated from the precursor.

Predicted Fragmentation Pathway

The fragmentation of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine is expected to proceed via cleavage at the most labile bonds. Based on established fragmentation patterns of pyrazoles and alkylamines, two primary fragmentation routes are proposed.[9]

  • Route A: Cleavage of the Propylamine Side Chain. The bond between the pyrazole ring and the propyl chain (N-C bond) is a likely point of initial cleavage. The most dominant fragmentation is expected to be the cleavage alpha to the terminal amine, leading to the loss of dimethylamine.

  • Route B: Fragmentation of the Pyrazole Ring. Substituted pyrazoles are known to fragment via the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[9] This often occurs after the initial side-chain cleavages.

Diagram of Predicted Fragmentation

precursor [M+H]+ m/z 204.0 fragA1 Product Ion A1 m/z 159.0 (Loss of C2H7N) precursor->fragA1 Route A fragA2 Product Ion A2 m/z 118.0 (Loss of C3H8N) precursor->fragA2 Route A fragB1 Product Ion B1 m/z 177.0 (Loss of HCN) precursor->fragB1 Route B fragB2 Product Ion B2 m/z 44.0 (Dimethylaminomethyl cation) precursor->fragB2 Route A

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion.

Summary of Predicted MS/MS Product Ions
Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Structure of Product Ion
204.0 (⁷⁹Br)159.0C₂H₇N (45.0 Da)[4-Bromopyrazol-1-yl-propylium]⁺
204.0 (⁷⁹Br)118.0C₃H₈N (58.0 Da)[4-Bromopyrazol-1-yl-methylium]⁺
204.0 (⁷⁹Br)177.0HCN (27.0 Da)Fragment from pyrazole ring cleavage.[9]
204.0 (⁷⁹Br)44.0C₄H₆BrN₂ (158.0 Da)[CH₂=N(CH₃)₂]⁺ (Dimethylaminomethyl cation)

Part 3: Comparison with Alternative Characterization Techniques

While MS is powerful, a comprehensive characterization, especially for regulatory submission or publication, relies on orthogonal data from multiple techniques.

Expertise & Rationale: A Multi-faceted Approach

No single technique tells the whole story. Mass spectrometry excels at providing molecular formula and fragmentation data, which infers connectivity. However, techniques like NMR provide definitive, through-bond connectivity information, while FTIR confirms the presence of specific functional groups.[10][11] Using them in concert provides a self-validating and irrefutable structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation in solution.[10]

    • ¹H NMR: Would determine the number of distinct protons and their neighboring environments, confirming the presence of the dimethyl group, the propyl chain, and the protons on the pyrazole ring.

    • ¹³C NMR: Would identify all unique carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Would establish direct H-H and C-H correlations, definitively proving the connectivity of the molecular skeleton.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11]

    • Expected Signals: C-H stretches (alkyl), C=C and C=N stretches (pyrazole ring), and C-Br stretch. The absence of an N-H stretch would confirm the pyrazole nitrogen is substituted.

Comparative Summary of Analytical Techniques
TechniqueInformation ProvidedSample AmountStrengthsLimitations for this Application
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Nanograms to microgramsHighest sensitivity, direct molecular weight info.Isomers can be difficult to distinguish without standards; provides inferred, not definitive, connectivity.
NMR Spectroscopy Definitive atomic connectivity, stereochemistry.MilligramsUnambiguous structure elucidation.[10]Lower sensitivity, requires higher sample purity, more time-consuming.
FTIR Spectroscopy Presence of specific functional groups.[11]Micrograms to milligramsFast, non-destructive, provides a molecular "fingerprint".Provides no information on molecular weight or overall connectivity; less specific than NMR or MS.

Conclusion

The characterization of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine is effectively achieved through a systematic mass spectrometry workflow. High-resolution ESI-MS provides confident confirmation of the molecular formula, leveraging the distinct isotopic signature of bromine. Subsequent tandem MS experiments, particularly CID, generate a reproducible fragmentation pattern that serves as a structural fingerprint, confirming the integrity of the pyrazole core and the nature of the N-alkyl substituent.

While mass spectrometry is an exceptionally powerful and sensitive tool, its data should be contextualized and supported by orthogonal techniques for absolute structural proof. The combination of MS for molecular weight and fragmentation, NMR for definitive connectivity, and FTIR for functional group confirmation constitutes a robust, self-validating analytical package essential for modern chemical research and drug development.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Available from: [Link]

  • Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. (2007). PubMed. Available from: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). PMC. Available from: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. Available from: [Link]

  • Electrospray ionization. Wikipedia. Available from: [Link]

  • 3-(4-bromo-1h-pyrazol-1-yl)propan-1-amine. PubChemLite. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available from: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH. Available from: [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). MDPI. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). PMC. Available from: [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.). Tikrit Journal of Pure Science. Available from: [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC. Available from: [Link]

  • 4-Bromopyrazole. PubChem. Available from: [Link]

  • Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts. Available from: [Link]

  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (2025). Preprints.org. Available from: [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing. Available from: [Link]

  • 4-BroMo-1H-pyrazol-1-aMine — Chemical Substance Information. (n.d.). NextSDS. Available from: [Link]

  • spectroscopic studies of some n-heterocyclic compounds. (2023). Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Available from: [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Journal of Mass Spectrometry & Advances in Clinical Lab. Available from: [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025). ResearchGate. Available from: [Link]

  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2016). Oxford Academic. Available from: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Available from: [Link]

Sources

Navigating the Chemical Landscape of Pyrazole Derivatives: A Comparative Analysis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, leading to the development of numerous approved drugs.[1][2] This guide provides an in-depth comparison of a specific pyrazole derivative, 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine, with other key pyrazole-based compounds. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can significantly impact biological function.

The Subject of Analysis: 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Our primary focus is on 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine, a molecule that combines three key structural features: a pyrazole core, a bromine substituent at the 4-position, and an N,N-dimethylpropan-1-amine side chain at the N1 position. While specific biological data for this exact compound is not extensively published, we can infer its potential activities and properties by dissecting its components and comparing them to well-characterized analogs.

Comparative Framework: Structural Modifications and Their Biological Consequences

To understand the potential of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine, we will compare it against a curated set of pyrazole derivatives. This comparison is structured around key points of structural variation.

The Significance of the 4-Position Substituent: A Halogen's Tale

The 4-position of the pyrazole ring is a critical site for modification, often influencing the compound's potency and selectivity.[3] The bromine atom in our target compound is of particular interest.

Comparison:

  • 4-Bromo vs. 4-Chloro and 4-Iodo Derivatives: Studies on various pyrazole series have shown that changing the halogen at the 4-position can fine-tune biological activity. For instance, in a series of cannabinoid receptor antagonists, a p-iodophenyl group at the 5-position of the pyrazole ring resulted in the highest affinity for the CB1 receptor.[3] In another study on pyrazoline analogs of curcumin with anticancer activity, a 4-bromo-4'-chloro analog showed a fivefold improvement in potency compared to the parent compound, curcumin.[4] This suggests that the size, electronegativity, and lipophilicity of the halogen at this position are crucial for receptor binding and overall efficacy. The bromo-derivative often represents a balance between the more reactive iodo and less lipophilic chloro analogs.[5]

  • 4-Bromo vs. Unsubstituted (Hydrogen): The introduction of a halogen atom, such as bromine, generally increases the lipophilicity of the molecule, which can enhance membrane permeability and target engagement. Furthermore, the electron-withdrawing nature of bromine can influence the electron density of the pyrazole ring, potentially affecting its interaction with biological targets.

The N1-Side Chain: More Than Just a Linker

The N,N-dimethylpropan-1-amine side chain at the N1 position is a common feature in many biologically active compounds, often contributing to improved solubility and the ability to form ionic interactions with target proteins.[6]

Comparison:

  • Alkylamine Side Chain vs. Complex Substituents: In contrast to our target compound, many highly active pyrazole derivatives feature more complex substituents at the N1 position. A prominent example is CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) , a well-studied positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[7][8] CDPPB possesses a 2,4-dichlorophenyl group at the N1 position, which is crucial for its high-affinity binding.[3][9] This highlights a key divergence in SAR: while the simple alkylamine chain in our target compound might confer favorable pharmacokinetic properties like solubility, more complex, often aromatic, substituents at N1 are frequently required for high-potency interactions with specific receptors.

  • Impact on Physicochemical Properties: The basic nitrogen of the N,N-dimethylpropan-1-amine group allows for salt formation, which can significantly improve a compound's aqueous solubility and suitability for oral administration. This is a distinct advantage over many pyrazole derivatives with large, lipophilic N1-substituents that may suffer from poor solubility.

Data at a Glance: A Comparative Overview

The following table summarizes the key features of our target compound and its comparators, providing a clear, side-by-side analysis.

CompoundPyrazole Ring SubstitutionN1-Side ChainKey Biological Activity/PropertyReference
3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine 4-BromoN,N-dimethylpropan-1-aminePotentially favorable pharmacokinetics due to the amine side chain. Biological activity is inferred from related structures.[10]
4-Chloro-pyrazole Derivative (General) 4-ChloroVariesOften exhibits significant biological activity, with potency influenced by the smaller, more electronegative chlorine atom compared to bromine.[4][5]
Unsubstituted Pyrazole Derivative (General) 4-HydrogenVariesServes as a baseline for understanding the impact of substitution. Often less potent than halogenated analogs.[11]
CDPPB 3-cyano, 5-yl-benzamide1,3-diphenylPotent and selective positive allosteric modulator of mGluR5.[8][7][9][12]

Experimental Methodologies: A Guide to Synthesis and Evaluation

To facilitate further research and comparative studies, we provide a generalized protocol for the synthesis of N1-alkylated pyrazole derivatives and a standard in vitro assay for assessing biological activity.

Protocol 1: Synthesis of N1-Alkylated Pyrazole Derivatives

This protocol describes a general method for the N-alkylation of a pyrazole, a common step in the synthesis of compounds like 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine.

Workflow Diagram:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Purification start 4-Bromopyrazole base Strong Base (e.g., NaH) in aprotic solvent (e.g., DMF) start->base Addition anion Pyrazolate Anion base->anion Formation alkyl_halide 3-chloro-N,N-dimethylpropan-1-amine anion->alkyl_halide Nucleophilic Attack product 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine alkyl_halide->product Formation workup Aqueous Work-up product->workup purification Column Chromatography workup->purification

Caption: General workflow for the synthesis of N1-alkylated pyrazoles.

Detailed Steps:

  • Deprotonation: To a solution of 4-bromopyrazole in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C. Allow the reaction to stir at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add the alkylating agent, in this case, 3-chloro-N,N-dimethylpropan-1-amine, to the reaction mixture. The reaction is typically heated to 60-80°C and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N1-alkylated pyrazole.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to a specific receptor, a crucial step in characterizing its pharmacological profile.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis receptor Receptor Preparation (Membrane homogenates) incubation Incubate Receptor, Radioligand, and Test Compound receptor->incubation radioligand Radioligand Solution radioligand->incubation test_compound Test Compound Dilutions test_compound->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Calculate Ki from IC50 values (Cheng-Prusoff equation) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Receptor Preparation: Prepare cell membrane homogenates expressing the target receptor from cultured cells or animal tissues.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-labeled standard), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Concluding Remarks

While 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine remains a molecule with underexplored biological potential, a systematic comparison with its structural relatives provides valuable insights. The 4-bromo substituent likely enhances its lipophilicity and modulates its electronic properties, potentially leading to significant biological activity. The N,N-dimethylpropan-1-amine side chain is expected to confer favorable pharmacokinetic properties, particularly aqueous solubility.

However, as evidenced by highly potent compounds like CDPPB, achieving high-affinity and selective interactions often requires more complex and sterically defined substituents on the pyrazole core. Future research should focus on the synthesis and comprehensive biological evaluation of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine and its close analogs to fully elucidate their therapeutic potential. This guide serves as a foundational framework for such investigations, underscoring the importance of rational drug design and the systematic exploration of structure-activity relationships in the ever-evolving field of medicinal chemistry.

References

  • Differential effects of the mGluR5 positive allosteric modulator CDPPB in the cortex and striatum following repeated administration. PubMed. [Link]

  • Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. MDPI. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC. [Link]

  • The mGluR5 positive allosteric modulator CDPPB inhibits SO₂-induced protein radical formation and mitochondrial dysfunction through activation of Akt in mouse hippocampal HT22 cells. PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. PubMed. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. JCHR.org. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

  • 3-(4-bromo-1h-pyrazol-1-yl)propan-1-amine. PubChem. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Evaluation of in vitro toxicity of N,N-dimethyl-2-propen-1-amines isomers. PubMed. [Link]

  • Activity of N,N-dimethy-1-2-propen-1-amine derivatives in mice experimentally infected with Trypanosoma cruzi. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery & Development. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. ScienceDirect. [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The responsible management and disposal of compounds like 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine are paramount, not only for regulatory compliance but for the foundational principles of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this brominated pyrazole derivative, grounded in established safety protocols and an understanding of its chemical nature.

The core principle of our disposal strategy is risk mitigation . Brominated organic compounds, as a class, are treated with caution due to their potential for toxicity and environmental persistence.[1][2][3] Therefore, 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine must be managed as hazardous waste from the point of generation to its final disposal.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its likely hazard profile from structurally similar brominated pyrazole compounds.

Inferred Hazard Profile:

Based on data for compounds like 4-Bromopyrazole and 3-Amino-4-bromo-1H-pyrazole, we can anticipate the following hazards[4][5][6]:

Hazard ClassificationDescriptionGHS PictogramPrecautionary Rationale
Skin Corrosion/Irritation (Category 2) Causes skin irritation. Prolonged contact can lead to redness and discomfort.[4][5][6]pictogram: "GHS07"Protective gloves and lab coats are mandatory to prevent direct skin contact.
Serious Eye Damage/Irritation (Category 2) Causes serious eye irritation.[4][5][6] Direct contact with eyes can result in significant, potentially lasting damage.pictogram: "GHS07"Safety goggles or a face shield must be worn at all times to protect against splashes.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[4][5] Inhalation of dust or aerosols can irritate the respiratory tract.pictogram: "GHS07"All handling and disposal operations should be conducted in a certified chemical fume hood.
Environmental Hazard Brominated organic compounds should not be released into the environment.[7][8][9][10] They can be persistent and harmful to aquatic life.pictogram: "GHS09" (assumed)Direct discharge to drains or soil is strictly prohibited.[7][9]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable. It forms a critical barrier between you and the chemical waste.

  • Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] For larger quantities or when there is a significant splash risk, a full-face shield is recommended.

  • Skin Protection : A flame-retardant lab coat must be worn and fully buttoned. Handle the material with chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[10][11]

  • Respiratory Protection : All handling of this compound, especially in its solid form or when preparing solutions for disposal, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is to treat all materials contaminated with 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine as halogenated organic hazardous waste .

Step 1: Waste Segregation

Proper segregation is the cornerstone of a safe and compliant waste management program.

  • DO NOT mix this waste with non-hazardous waste.

  • DO NOT mix with incompatible waste streams such as strong oxidizing agents, reducing agents, or strong acids/bases.[13]

  • Collect all waste containing this compound in a designated, compatible container.

Step 2: Container Selection and Labeling
  • Container : Use a sealable, airtight, and chemically compatible waste container.[12] A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is clean and dry before use.

  • Labeling : The moment you add the first drop of waste, the container must be labeled. The label must be clear, legible, and permanently affixed.

    Required Label Information:

    • The words "HAZARDOUS WASTE "[2]

    • Full Chemical Name : "Waste 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine"

    • Hazard Identification : "Irritant," "Environmentally Hazardous"

    • Principal Investigator's Name and Lab Location

Step 3: Waste Collection
  • Pure Compound/Residues : Collect any unreacted or residual solid compound directly into the designated hazardous waste container.

  • Contaminated Lab Supplies : All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, silica gel) must be collected in the same designated solid hazardous waste container.[2]

  • Aqueous & Organic Solutions : Solutions containing the compound should be collected in a separate, designated liquid halogenated organic waste container. Do not pour any solutions down the drain.[7][9]

Step 4: Storage Pending Disposal
  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment bin within the laboratory.[2][7]

  • The storage location should be away from heat sources and incompatible materials.[2]

  • Keep the container tightly closed except when adding waste.[5]

Step 5: Final Disposal
  • Once the container is full or you are no longer generating this waste stream, arrange for pickup through your institution's Environmental Health & Safety (EHS) office.

  • Disposal must be conducted by a licensed hazardous waste disposal company.[14] The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a facility equipped with scrubbers and emission control systems to neutralize harmful by-products like hydrogen bromide.[1]

The following diagram illustrates the decision-making process for the disposal workflow.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Storage & Final Disposal A Identify Waste: 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine B Wear Full PPE: - Goggles/Face Shield - Lab Coat - Nitrile Gloves A->B C Work in Fume Hood B->C D Select & Label Container: 'Hazardous Waste - Halogenated Organics' C->D E Is waste solid or liquid? D->E F Collect in Solid Waste Container (e.g., contaminated gloves, silica) E->F Solid G Collect in Liquid Waste Container (e.g., reaction solutions) E->G Liquid H Keep Container Tightly Sealed F->H G->H I Store in Secondary Containment (Cool, Dry, Ventilated Area) H->I J Contact EHS for Pickup I->J K Disposal via Licensed Vendor (High-Temperature Incineration) J->K

Caption: Disposal workflow for 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine.

Part 4: Managing Spills and Decontamination

Accidents happen, but a prepared response minimizes risk.

Small Spill Cleanup:

For small spills (that can be cleaned up in under 10 minutes by trained personnel):

  • Evacuate and Secure : Ensure the area is clear of personnel not involved in the cleanup. Prevent access to the spill area.[7]

  • Maintain PPE : Ensure you are wearing the appropriate PPE as described above.

  • Containment : For liquid spills, dike the spill with an inert absorbent material like vermiculite or sand.

  • Collection : Carefully sweep or scoop up the solid compound or the absorbent material.[8] Use non-sparking tools.[7]

  • Package for Disposal : Place all collected material into your designated hazardous waste container.[12]

  • Decontaminate : Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor or EHS department, as per your institution's policy.

Decontaminating Glassware:

  • Initial Rinse : Rinse glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) to dissolve any residue.

  • Collect Rinsate : This initial rinsate is considered hazardous. Collect it in your liquid halogenated organic waste container.

  • Standard Washing : After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures with soap and water.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. The responsible handling of chemical waste is a direct reflection of our commitment to scientific integrity and excellence.

References

  • ECHEMI. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole SDS, 5744-80-9 Safety Data Sheets.
  • Combi-Blocks, Inc. (2023, January 2). QN-4806 - Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 3-Amino-4-bromo-1H-pyrazole.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • TCI Chemicals. (2024, December 9). SAFETY DATA SHEET - 3-Aminopyrazole.
  • Rostami, A., et al. (2025). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • ECHA. (2019, September 23). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1).
  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • El-Fawal, E. M., et al. (2025, November 27). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • CymitQuimica. (2026, January 31). SAFETY DATA SHEET.
  • Washington State University. (n.d.).
  • Springer Professional. (2025, May 2).
  • Fisher Scientific. (2009, June 2). SAFETY DATA SHEET - 4-Bromopyrazole.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 1H-Pyrazole.
  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. tandfonline.com.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 1H-Pyrazole-4-carbonitrile, 3-amino-.
  • Royal Society of Chemistry. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.